molecular formula C12H15NO2 B1527228 Methyl 2-(cyclobutylamino)benzoate CAS No. 1247084-29-2

Methyl 2-(cyclobutylamino)benzoate

Cat. No.: B1527228
CAS No.: 1247084-29-2
M. Wt: 205.25 g/mol
InChI Key: NJPKKYFUZOWBNQ-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylamino)benzoate is a benzoate ester compound identified by the CAS Number 1247084-29-2 and the molecular formula C12H15NO2. It has a molecular weight of 205.25 g/mol . The structure can be represented by the SMILES notation COC(=O)C1=CC=CC=C1NC2CCC2 . As a derivative of methyl benzoate, this compound falls within a class of chemicals that are naturally occurring metabolites in various plants and have been investigated for their utility in scientific research . Methyl benzoate itself is recognized as a promising, environmentally safe botanical insecticide, demonstrating multiple modes of action such as contact toxicity, fumigant activity, and oviposition deterrence against a range of agricultural pests . The structural motif of the cyclobutyl group is also of significant interest in medicinal chemistry, as it is frequently incorporated into novel chemical entities to explore and modulate biological activity . Researchers can leverage Methyl 2-(cyclobutylamino)benzoate as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(cyclobutylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKKYFUZOWBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of Methyl 2-(cyclobutylamino)benzoate, a compound of interest in medicinal chemistry and organic synthesis. In the absence of published experimental spectra, this guide leverages predictive analytical techniques and established synthetic methodologies to offer a robust framework for its characterization. We will explore a plausible synthetic route and delve into the detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.

Introduction

Methyl 2-(cyclobutylamino)benzoate belongs to the class of N-substituted anthranilate esters. Anthranilic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a cyclobutylamino group at the 2-position of the methyl benzoate scaffold can significantly influence its physicochemical properties, such as lipophilicity and conformational flexibility, which are critical parameters in drug design. A thorough understanding of its chemical structure is paramount for its identification, quality control, and the elucidation of its structure-activity relationships (SAR).

This guide is structured to provide a logical workflow for a scientist approaching this molecule, from its synthesis to its detailed structural elucidation.

Synthesis of Methyl 2-(cyclobutylamino)benzoate

The synthesis of Methyl 2-(cyclobutylamino)benzoate can be efficiently achieved through modern cross-coupling reactions, which are workhorses in the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a particularly powerful and versatile method for this transformation.[1][2] This palladium-catalyzed reaction allows for the coupling of aryl halides with amines under relatively mild conditions and with high functional group tolerance.[3]

An alternative approach could be the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] While historically requiring harsh conditions, modern protocols with appropriate ligands have made this a viable option.[6][7]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of Methyl 2-(cyclobutylamino)benzoate from commercially available starting materials.

Reaction Scheme:

Caption: Proposed synthesis of Methyl 2-(cyclobutylamino)benzoate via Buchwald-Hartwig amination.

Materials:

  • Methyl 2-bromobenzoate

  • Cyclobutylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.05 equiv.), BINAP (e.g., 0.08 equiv.), and Cs₂CO₃ (e.g., 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (e.g., 10 volumes relative to the aryl halide).

  • Add methyl 2-bromobenzoate (1.0 equiv.) and cyclobutylamine (1.2 equiv.) to the flask via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(cyclobutylamino)benzoate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle of oxidative addition and reductive elimination.[8]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, forming the more nucleophilic amide in situ, which is essential for the coupling reaction.

  • Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.

Structural Elucidation by Spectroscopic Methods

The following sections detail the predicted spectroscopic data for Methyl 2-(cyclobutylamino)benzoate. This data is generated based on established principles of spectroscopy and computational prediction tools.[4][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8dd1HAromatic H (ortho to -COOCH₃)
~7.4 - 7.2m2HAromatic H
~6.7 - 6.5m1HAromatic H
~4.0 - 3.8m1HN-H (broad)
~3.9s3H-OCH₃
~3.6 - 3.4m1H-CH- (cyclobutyl)
~2.4 - 2.2m2H-CH₂- (cyclobutyl)
~2.0 - 1.8m2H-CH₂- (cyclobutyl)
~1.8 - 1.6m2H-CH₂- (cyclobutyl)

Interpretation of the Predicted ¹H NMR Spectrum:

  • The aromatic region is expected to show four distinct signals due to the ortho-substitution pattern on the benzene ring. The proton ortho to the electron-withdrawing ester group will be the most deshielded.

  • The N-H proton signal is expected to be a broad singlet or multiplet, and its chemical shift can be concentration and solvent dependent.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet.

  • The cyclobutyl protons will exhibit complex multiplets due to spin-spin coupling between adjacent protons. The methine proton attached to the nitrogen will be the most deshielded of the cyclobutyl protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~150Aromatic C-N
~134Aromatic C
~131Aromatic C
~116Aromatic C
~114Aromatic C
~111Aromatic C
~52-OCH₃
~49-CH- (cyclobutyl)
~31-CH₂- (cyclobutyl)
~15-CH₂- (cyclobutyl)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

  • Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen will be significantly shifted downfield.

  • The methoxy carbon will appear around 52 ppm.

  • Three signals are predicted for the cyclobutyl ring carbons due to symmetry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_13C->process assign Assign Peaks process->assign correlate Correlate with Structure assign->correlate

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H stretch (secondary amine)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (cyclobutyl & methyl)
~1720 - 1680StrongC=O stretch (ester, conjugated)
~1600 - 1450MediumC=C stretch (aromatic ring)
~1300 - 1200StrongC-O stretch (ester)
~1200 - 1100MediumC-N stretch

Interpretation of the Predicted IR Spectrum:

  • A medium-intensity peak in the region of 3400-3300 cm⁻¹ is a strong indicator of the N-H stretch of the secondary amine.[11]

  • The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the conjugated ester.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring, cyclobutyl, and methyl groups.

  • Strong C-O stretching bands further confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 205.11

  • Key Fragments:

    • m/z = 174 (Loss of -OCH₃)

    • m/z = 146 (Loss of cyclobutyl group)

    • m/z = 118 (Further fragmentation)

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak at m/z 205 would confirm the molecular formula C₁₂H₁₅NO₂.

  • A significant fragment at m/z 174 would correspond to the loss of a methoxy radical (•OCH₃) from the ester group.

  • Another prominent fragment at m/z 146 would indicate the cleavage of the cyclobutyl group.

  • Further fragmentation of the aromatic ring would lead to smaller, characteristic ions.

MS_Fragmentation M [M]⁺˙ m/z = 205 F1 [M - OCH₃]⁺ m/z = 174 M->F1 - •OCH₃ F2 [M - Cyclobutyl]⁺ m/z = 146 M->F2 - C₄H₇• F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for Methyl 2-(cyclobutylamino)benzoate in EI-MS.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis and structural analysis of Methyl 2-(cyclobutylamino)benzoate. By proposing a robust synthetic route via Buchwald-Hartwig amination and detailing the interpretation of predicted NMR, IR, and MS data, we have established a solid foundation for researchers working with this compound. The causality-driven explanations for experimental design and spectral interpretation are intended to empower scientists to confidently synthesize and characterize this and similar N-substituted anthranilate derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard, and this guide provides the necessary roadmap for such an undertaking.

References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384.
  • BenchChem. A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols. Published 2025.
  • BLD Pharm. Ethyl 4-(cyclobutylamino)
  • BenchChem.
  • PubChemLite. Methyl 2-(cyclobutylamino)
  • Structural analysis of amines.
  • FUJIFILM Wako Pure Chemical Corporation. methyl 2-(cyclobutylamino)
  • PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Published March 15, 2008.
  • NC State University Libraries. 24.
  • The Royal Society of Chemistry.
  • ACS Publications. The Absorption Spectra of Benzoic Acid and Esters.
  • Scientific Research Publishing.
  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Published May 1, 2019.
  • Journal of Cosmetics, Dermatological Sciences and Applications.
  • Sigma-Aldrich. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection.
  • ChemicalBook. Methyl 2-(methylamino)
  • PubMed Central. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
  • NIST WebBook. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester.
  • ChemicalBook. Methyl 2-(methylamino)
  • Doc Brown's Chemistry.
  • ResearchGate. ¹H-NMR spectra. (A)
  • PubMed Central. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Published March 27, 2022.
  • PubChem.
  • PubMed Central. Evaluating cytotoxicity of methyl benzoate in vitro. Published February 4, 2020.
  • ResearchGate.
  • PubMed Central. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Published March 21, 2022.
  • PubMed.
  • Wikipedia.
  • PubMed. RIFM fragrance ingredient safety assessment, methyl 2-(formylamino)benzoate, CAS Registry Number 41270-80-8. Published January 23, 2026.
  • NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.
  • Semantic Scholar. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)
  • Doc Brown's Chemistry.
  • NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.
  • PubMed Central. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)
  • ChemicalBook.
  • Sigma-Aldrich. Methyl 2- (succinimidooxy)
  • Sami Publishing Company. Simple and Efficient Synthesis of 2. Published March 28, 2021.
  • Doc Brown's Chemistry.
  • brainly.com.
  • Sigma-Aldrich. Methyl 2-(aminosulfonyl)

Sources

Methyl 2-(cyclobutylamino)benzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1247084-29-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Current as of Feb 2026)

Chemical Identity & Structural Fingerprint[1]

Methyl 2-(cyclobutylamino)benzoate is a specialized anthranilate derivative characterized by a secondary amine linked to a cyclobutyl ring. In medicinal chemistry, it serves as a critical intermediate for introducing the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl or cyclopentyl groups—into quinazolinone and benzodiazepine scaffolds.

Core Identifiers
ParameterIdentifier / Value
CAS Registry Number 1247084-29-2
IUPAC Name Methyl 2-(cyclobutylamino)benzoate
Common Synonyms Methyl N-cyclobutylanthranilate; 2-(Cyclobutylamino)benzoic acid methyl ester
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
SMILES COC(=O)C1=CC=CC=C1NC2CCC2
InChI Key NJPKKYFUZOWBNQ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical behavior of this intermediate is vital for purification strategies. The cyclobutyl group increases lipophilicity (LogP) compared to the parent methyl anthranilate, impacting solubility in aqueous workups.

PropertyValue (Experimental/Predicted)Context for Handling
Physical State Viscous oil or low-melting solidMay require gentle warming to dispense.
Boiling Point ~379°C (Predicted @ 760 Torr)Do not distill at atm pressure. Use high vacuum (<1 mmHg) or column chromatography.
LogP 3.2 (Predicted)Highly lipophilic; extract with EtOAc or DCM.
pKa (Conjugate Acid) ~2.5 - 3.0The amine is weakly basic due to conjugation with the ester/benzene ring.
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water.

Synthetic Pathways & Protocols

Method A: Reductive Amination (Recommended)

This pathway offers the highest atom economy and selectivity, avoiding the formation of quaternary ammonium byproducts.

Reaction Logic:

  • Condensation: Methyl anthranilate reacts with cyclobutanone to form an imine/hemiaminal intermediate.

  • Reduction: A selective reducing agent (STAB) reduces the imine in situ to the secondary amine.

  • Acid Catalysis: Acetic acid activates the ketone carbonyl.

Protocol:

  • Reagents: Methyl anthranilate (1.0 eq), Cyclobutanone (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (AcOH, 1.0 eq), 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve Methyl anthranilate in DCE (0.2 M concentration).

    • Add Cyclobutanone and AcOH. Stir for 30 mins at Room Temperature (RT) to promote imine formation.

    • Add STAB portion-wise over 20 minutes (exothermic).

    • Stir at RT for 12–16 hours under Nitrogen.

  • Workup: Quench with sat. NaHCO₃ (pH 8). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient, typically elutes ~10-20% EtOAc).

Method B: Buchwald-Hartwig Coupling (Alternative)

Use this only if you require orthogonality to acid-sensitive groups present on the ring.

  • Reagents: Methyl 2-bromobenzoate, Cyclobutylamine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C.

  • Drawback: Higher cost of reagents and requires oxygen-free handling.

Visualization: Synthetic Workflow (Method A)

G Start Methyl Anthranilate (C8H9NO2) Inter Imine Intermediate (Transient) Start->Inter Condensation (DCE, RT) Reagent Cyclobutanone + AcOH Reagent->Inter Product Methyl 2-(cyclobutylamino)benzoate (Target) Inter->Product Reductive Amination 12-16h Reduct Na(OAc)3BH (STAB) Reduct->Product

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Analytical Characterization (Self-Validation)

To ensure the protocol succeeded, compare your analytical data against these expected signals. The diagnostic signal is the cyclobutyl methine proton.

1H NMR (400 MHz, CDCl₃) - Expected Shifts
  • δ 7.85 (dd, 1H): Aromatic proton ortho to ester (deshielded).

  • δ 6.50 - 6.70 (m, 2H): Aromatic protons ortho/para to amine.

  • δ 7.90 (br s, 1H): NH proton (Broad, exchangeable).

  • δ 3.90 - 4.05 (m, 1H): Cyclobutyl Methine (CH) . This is the key confirmation of N-alkylation.

  • δ 3.85 (s, 3H): Methyl ester (–OCH₃).

  • δ 2.35 - 2.45 (m, 2H): Cyclobutyl methylene (high frequency).

  • δ 1.70 - 2.00 (m, 4H): Remaining cyclobutyl protons.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: 206.12 Da

  • Fragmentation: Loss of methoxy group (M-31) or loss of cyclobutyl ring depending on collision energy.

Applications in Drug Discovery[4]

Methyl 2-(cyclobutylamino)benzoate is not merely a solvent or simple reagent; it is a scaffold builder .

  • Quinazolinone Synthesis: Reaction with formamide or urea yields 1-cyclobutyl-quinazolin-4-ones, a pharmacophore found in various PARP inhibitors and antiviral agents.

  • Bioisosterism: The cyclobutyl group provides a rigid, lipophilic "cap" that fills hydrophobic pockets in enzymes (e.g., Kinases) better than flexible n-butyl chains, while being metabolically more stable than isopropyl groups (less prone to CYP450 oxidation at the tertiary carbon).

Safety & Handling (GHS Standards)

While specific toxicological data for this derivative is limited, treat it as a substituted anthranilate.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

    • Ventilation: Handle all steps involving Cyclobutanone and STAB in a certified chemical fume hood.

    • Waste: Dispose of aqueous layers containing boron residues (from STAB) in appropriate heavy metal/inorganic waste streams if required by local regulations, otherwise standard organic waste.

References

  • PubChem. Methyl 2-(cyclobutylamino)benzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for Method A). Available at: [Link]

Solubility Profile of Methyl 2-(cyclobutylamino)benzoate in Organic Solvents

[1]

Executive Summary & Physicochemical Baseline

Methyl 2-(cyclobutylamino)benzoate (CAS: 1247084-29-2) is a secondary amine and a methyl ester derivative of anthranilic acid. Its solubility behavior is governed by three critical structural features:

  • Lipophilic Cyclobutyl Moiety: Increases non-polar surface area, enhancing solubility in hydrocarbons and chlorinated solvents compared to its methyl/ethyl analogs.

  • Intramolecular Hydrogen Bonding: The N-H proton forms a stable 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the polarity, significantly reducing the compound's ability to H-bond with solvents, thereby increasing its solubility in non-polar media (toluene, hexane) and decreasing water solubility.

  • Weak Basicity: The conjugation of the nitrogen lone pair with the benzene ring and the electron-withdrawing ester group renders the amine weakly basic (pKa ~2.5–3.5), limiting solubility in aqueous media unless pH is significantly lowered (< pH 1).

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₅NO₂Moderate Molecular Weight (205.25 g/mol )
LogP (Octanol/Water) ~3.2 – 3.8Highly Lipophilic; prefers organic phases.
H-Bond Donors 1 (NH)Often engaged in intramolecular bonding.
H-Bond Acceptors 2 (C=O, -O-)Available for interaction with protic solvents.
Physical State Low-melting Solid or OilHigh solubility in most organic solvents > 25°C.

Predicted Solubility Profile

Note: The following profile is derived from Structure-Activity Relationships (SAR) of N-alkyl anthranilates and thermodynamic principles.

Solubility Categorization at 25°C
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Excellent dispersion force matching; disruption of crystal lattice.
Esters & Ketones Ethyl Acetate, AcetoneHigh (>300 mg/mL)Dipole-dipole interactions stabilize the polar ester functionality.
Aromatic Hydrocarbons Toluene, XyleneHigh (>200 mg/mL)

stacking interactions with the benzoate ring.
Alcohols (Protic) Methanol, Ethanol, IPAModerate to High Soluble, but steric bulk of cyclobutyl interferes with optimal H-bonding networks.
Aliphatic Hydrocarbons Hexane, HeptaneModerate Soluble due to intramolecular H-bonding masking polarity, but limited by crystal lattice energy.
Water Water (pH 7)Very Low (<0.1 mg/mL)Hydrophobic effect dominates; lack of ionization at neutral pH.

Experimental Protocols for Solubility Determination

To validate the profile for regulatory or process scaling purposes, the following self-validating protocols must be employed.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating thermodynamic data (Van't Hoff plots).

  • Preparation: Add excess Methyl 2-(cyclobutylamino)benzoate solid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal and agitate at the target temperature (e.g., 298.15 K) for 24–72 hours .

    • Validation Step: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (Detection @ ~254 nm or 330 nm).

Protocol B: Dynamic Polythermal Method

Best for: Rapidly determining the Metastable Zone Width (MSZW) for crystallization.

  • Setup: Place a mixture of known concentration (e.g., 0.1 g solute / 1 mL solvent) in a reactor with turbidity probe.

  • Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 1°C/min until turbidity appears (Nucleation Temperature,

    
    ).
    
  • Repeat: Repeat with varying concentrations to map the solubility curve.

Thermodynamic Modeling & Data Analysis

Once experimental data (


Modified Apelblat Equation
  • A, B, C: Empirical constants derived from regression.

  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

    
    .
    
Thermodynamic Parameters

Calculate the Enthalpy (



  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T), typical for this compound.
    
  • Positive

    
    :  Indicates increased disorder, driving the dissolution process.
    

Visualizations

Diagram 1: Solubility Determination Workflow

This workflow ensures data integrity by incorporating checkpoints for equilibrium and thermal stability.

SolubilityWorkflowStartStart: Excess Solute + SolventEquilibrationAgitate at Constant T(24 - 72 Hours)Start->EquilibrationCheckCheck Equilibrium(Conc. t24 vs t48 < 2%?)Equilibration->CheckContinueContinue AgitationCheck->ContinueNoSeparationPhase Separation(Centrifuge/Filter 0.45µm)Check->SeparationYesContinue->EquilibrationQuantQuantification (HPLC/UV)Separation->QuantDataCalculate Mole Fraction (x2)Quant->Data

Caption: Standardized workflow for equilibrium solubility determination ensuring thermodynamic stability.

Diagram 2: Solvent Selection Decision Tree

A logic gate for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelectionRootApplication GoalReactionReaction Solvent(High Solubility)Root->ReactionCrystCrystallization(T-dependent Solubility)Root->CrystHighTHigh Temp (>80°C)?Reaction->HighTPolarityPolar Impurities?Cryst->PolarityTolueneToluene/XyleneHighT->TolueneYesDCMDCM/THFHighT->DCMNoAlcoholMeOH/EtOH(Cooling Cryst.)Polarity->AlcoholYes (Remove Non-polars)HexaneHeptane/EtOAc(Anti-solvent)Polarity->HexaneNo (Remove Polars)

Caption: Strategic solvent selection guide based on process requirements (Temperature vs. Impurity Profile).

References

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility protocols).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • PubChem Database. (2024). Methyl 2-(cyclobutylamino)benzoate (CID: 53394658). National Center for Biotechnology Information. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Technical Monograph: N-Cyclobutyl Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Fsp³-Enriched Pharmacophores

Executive Summary: The "Escape from Flatland"

In the landscape of modern medicinal chemistry, N-cyclobutyl anthranilate derivatives represent a critical evolution from traditional fenamates (N-phenyl anthranilic acids). While fenamates (e.g., Mefenamic acid, Diclofenac) have historically dominated the non-steroidal anti-inflammatory (NSAID) space, their high aromatic ring count often leads to poor solubility and suboptimal metabolic profiles.

The N-cyclobutyl motif offers a strategic bioisosteric replacement for the N-phenyl ring. By introducing a saturated, puckered four-membered ring, researchers can increase the fraction of sp³-hybridized carbons (Fsp³) without sacrificing the steric bulk required for receptor binding. This shift is not merely cosmetic; it fundamentally alters the physicochemical vector of the molecule, improving solubility and blocking the rapid aromatic hydroxylation often seen in fenamates.

This guide serves as a technical blueprint for the synthesis, physicochemical profiling, and application of N-cyclobutyl anthranilates as high-value intermediates in drug discovery.

Synthetic Architecture: The Reductive Amination Imperative

Why Alkylation Fails

A common pitfall in synthesizing N-cycloalkyl anthranilates is the attempted direct alkylation of anthranilic acid using cyclobutyl bromide or iodide. This approach is mechanistically flawed for two reasons:

  • Ring Strain & Elimination: Cyclobutyl halides are prone to E2 elimination under the basic conditions required to deprotonate the aniline, yielding cyclobutene rather than the desired product.

  • Polyalkylation: The reactivity of the primary amine often leads to mixtures of mono- and di-alkylated products, which are difficult to separate.

The Gold Standard: Reductive Amination

The only self-validating, high-yield protocol for generating N-cyclobutyl anthranilates is Reductive Amination using cyclobutanone. This method relies on the formation of an imine/iminium intermediate, which is selectively reduced in situ.

Mechanism of Action:

  • Condensation: Anthranilate amine attacks the cyclobutanone carbonyl.

  • Dehydration: Formation of the Schiff base (imine).

  • Reduction: Selective hydride transfer (typically from STAB or NaBH₃CN) to the imine carbon.

Visualization of Synthetic Pathway

The following diagram outlines the critical decision tree for synthesis, highlighting the failure points of direct alkylation versus the success of reductive amination.

SynthesisPath Start Anthranilic Acid (or Methyl Ester) Alkylation Direct Alkylation (Cyclobutyl Bromide + Base) Start->Alkylation Avoid Reductive Reductive Amination (Cyclobutanone + Acid Cat.) Start->Reductive Recommended Elimination Major Product: Cyclobutene (Elimination) Alkylation->Elimination E2 Mechanism Imine Intermediate: Schiff Base (Imine) Reductive->Imine -H2O Reduction Hydride Donor (NaBH(OAc)3 or NaBH3CN) Imine->Reduction Product Target: N-Cyclobutyl Anthranilate Reduction->Product Selective Reduction

Figure 1: Synthetic decision tree contrasting the high-risk alkylation route with the robust reductive amination protocol.

Detailed Experimental Protocol

Objective: Synthesis of Methyl N-cyclobutylanthranilate via Reductive Amination. Scale: 10 mmol basis.

Reagents & Materials
  • Substrate: Methyl Anthranilate (1.51 g, 10 mmol) - Note: Esters are preferred over free acids to improve solubility in organic solvents.

  • Carbonyl Source: Cyclobutanone (1.05 g, 15 mmol, 1.5 eq).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous).

  • Catalyst: Acetic Acid (glacial, 1.0 eq).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried 100 mL round-bottom flask, dissolve Methyl Anthranilate (10 mmol) in DCE (30 mL).

    • Add Cyclobutanone (15 mmol) followed by Acetic Acid (10 mmol).

    • Critical Checkpoint: Stir at room temperature for 30 minutes under Nitrogen. This allows the equilibrium to shift toward the imine species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath (optional, but reduces side reactions).

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Why STAB? Unlike NaBH₄, STAB is mild enough not to reduce the ester or ketone rapidly, but selective for the protonated imine.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (95:5 gradient). The N-alkylated product is less polar than the primary amine starting material but distinct from the dialkylated impurity (rare with cyclobutyl).

Validation Criteria (QC)
  • ¹H NMR (CDCl₃): Look for the disappearance of the primary amine singlet (~5.5 ppm) and the appearance of the secondary amine broad singlet (~7.8 ppm) and the cyclobutyl methine multiplet (~3.9 ppm).

  • LC-MS: Mass shift of +54 Da (Cyclobutyl - H) relative to the parent anthranilate.

Physicochemical & Pharmacological Profiling[1][2]

Structural-Activity Relationship (SAR)

The transition from N-Phenyl (Fenamate) to N-Cyclobutyl confers specific advantages in drug design, particularly for Kinase Inhibitors and COX Modulators .

FeatureN-Phenyl (Fenamate)N-Cyclobutyl AnalogImpact on Drug Design
Geometry Planar (sp²)Puckered (sp³)Breaks planarity, improving solubility ("Escape from Flatland").
Metabolism High (Aromatic Hydroxylation)Low (Stable Ring)Extends half-life (t½) by removing a primary metabolic soft spot.
Lipophilicity High LogPModerate LogPCyclobutyl is lipophilic but less so than a phenyl ring, often improving oral bioavailability.
Flexibility RigidSemi-RigidThe "butterfly" conformation of cyclobutane allows for induced fit in hydrophobic pockets.
Scaffold Utility: Quinazolinone Synthesis

N-cyclobutyl anthranilates are not just end-points; they are vital precursors for N3-substituted Quinazolinones , a privileged scaffold in oncology (e.g., Idelalisib analogs).

Workflow:

  • Acylation: N-cyclobutyl anthranilate + Acid Chloride → Amide.

  • Cyclization: Amide + Dehydrating agent (e.g., POCl₃ or HMDS) → Quinazolinone.

ScaffoldUtility Precursor N-Cyclobutyl Anthranilate Step1 Acylation (R-COCl) Precursor->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Cyclodehydration (POCl3 / Heat) Intermediate->Step2 Target N-Cyclobutyl Quinazolinone (Kinase Inhibitor Scaffold) Step2->Target Ring Closure

Figure 2: Application of N-cyclobutyl anthranilate as a precursor for bioactive heterocycles.

References

  • Rehulka, J., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Semantic Scholar. Link

  • Ren, S., et al. (2022).[1] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[1] Link

  • Prasher, P., & Sharma, M. (2021).[2] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[3][4] Link

  • Doungsoongnuen, S., et al. (2011).[5] Investigation on biological activities of anthranilic acid sulfonamide analogs.[5][6][7][8] EXCLI Journal.[5] Link

  • Joshi, J., et al. (2007).[8] Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.[3][9][10] Indian Journal of Pharmaceutical Sciences.[9] Link

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Navigating the Safety and Toxicity Profile of Methyl 2-(cyclobutylamino)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination for Drug Development Professionals

Methyl 2-(cyclobutylamino)benzoate, a compound of interest in contemporary research and development, presents a unique set of handling and safety considerations. While specific toxicological data for this molecule remains limited, a comprehensive understanding of its potential hazards can be extrapolated from structurally related compounds, primarily Methyl Benzoate and other anthranilate esters. This guide provides a detailed overview of the known and anticipated toxicity, safe handling protocols, and emergency procedures pertinent to Methyl 2-(cyclobutylamino)benzoate, empowering researchers to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Structural Context

Methyl 2-(cyclobutylamino)benzoate is an ester of benzoic acid, featuring a cyclobutylamino group at the ortho position of the benzene ring. Its chemical structure suggests it belongs to the broader class of anthranilate esters. The presence of the ester and amine functional groups will largely dictate its reactivity and metabolic fate.

PropertyValueSource
CAS Number 1247084-29-2[1]
Molecular Formula C12H15NO2[1]
Molecular Weight 205.25 g/mol [1]

Due to the scarcity of direct experimental data for Methyl 2-(cyclobutylamino)benzoate, this guide will leverage data from Methyl Benzoate (CAS 93-58-3) as a primary surrogate for assessing potential hazards. This approach is scientifically justified by the shared methyl ester and benzoate core structure.

Toxicological Assessment: A Data-Driven Approach

The toxicological profile of Methyl 2-(cyclobutylamino)benzoate is not yet fully characterized. However, by examining data on analogous compounds, a predictive assessment of its potential hazards can be constructed. The primary routes of occupational exposure are anticipated to be inhalation, ingestion, and dermal contact.

Acute Toxicity

Based on data for Methyl Benzoate, Methyl 2-(cyclobutylamino)benzoate is likely to be harmful if swallowed.[2][3] The oral LD50 for Methyl Benzoate in rats is reported as 1177 mg/kg, classifying it as moderately toxic upon single ingestion.[2]

Table 1: Acute Toxicity Data for Methyl Benzoate (Surrogate)

Exposure RouteSpeciesValueClassificationSource
OralRatLD50: 1177 mg/kgHarmful if swallowed[2]
DermalCatLDLo: 10 g/kgNot classified as acutely toxic[2]
Irritation and Sensitization

While specific data for Methyl 2-(cyclobutylamino)benzoate is unavailable, related compounds like Methyl Benzoate are known to cause skin and eye irritation. Prolonged or repeated skin contact may lead to dermatitis. The sensitization potential has not been established.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no specific information available regarding the genotoxic, carcinogenic, or reproductive hazards of Methyl 2-(cyclobutylamino)benzoate. Studies on a range of anthranilate derivatives have not indicated significant concerns in these areas, as they are generally expected to be metabolized to innocuous products.[4][5] However, in the absence of specific data, it is prudent to handle the compound as a potential mutagen, carcinogen, or reproductive toxin and take appropriate precautions.

Predicted Metabolism

It is anticipated that Methyl 2-(cyclobutylamino)benzoate, like other anthranilate esters, will be metabolized via hydrolysis of the ester linkage, yielding cyclobutylamino-benzoic acid and methanol.[4] The resulting metabolites would then be further processed and excreted.

Hazard Communication and GHS Classification

Based on the available data for Methyl Benzoate, the following Globally Harmonized System (GHS) classification should be considered for Methyl 2-(cyclobutylamino)benzoate as a precautionary measure.

Table 2: Precautionary GHS Classification

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity (Oral), Category 4H302: Harmful if swallowedWarning
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airwaysDanger
Flammable Liquids, Category 4H227: Combustible liquidNoneWarning

This classification is based on the surrogate compound Methyl Benzoate and should be used for preliminary hazard assessment.[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles. The following protocols are based on best practices for handling potentially hazardous research compounds.

Engineering Controls

Work with Methyl 2-(cyclobutylamino)benzoate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE Workflow cluster_0 Pre-Handling Safety Protocol cluster_1 Handling Procedure Assess Task Assess Task-Specific Risks Select PPE Select Appropriate PPE Assess Task->Select PPE Determines Inspect PPE Inspect PPE for Integrity Select PPE->Inspect PPE Requires Don PPE Don PPE Correctly Inspect PPE->Don PPE Proceed if OK Handle Compound Handle Methyl 2-(cyclobutylamino)benzoate Don PPE->Handle Compound Doff PPE Doff PPE and Dispose Properly Handle Compound->Doff PPE

Caption: Personal Protective Equipment (PPE) workflow.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteActionSource
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical advice if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[2]
Spill and Leak Response

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).[6] Place the contaminated material in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.[2]

Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Minor Large Spill Large Spill Assess Spill Size->Large Spill Major Absorb with Inert Material Absorb with Inert Material Small Spill->Absorb with Inert Material Evacuate Area Evacuate Area Large Spill->Evacuate Area Contact EHS Contact EHS Evacuate Area->Contact EHS Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose

Caption: Decision tree for chemical spill response.

Storage and Disposal

Methyl 2-(cyclobutylamino)benzoate should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Disposal of the compound and any contaminated materials must be in accordance with local, state, and federal regulations.[3]

Conclusion: A Commitment to Safety

While the complete toxicological profile of Methyl 2-(cyclobutylamino)benzoate is yet to be determined, a cautious and informed approach to its handling is essential. By leveraging data from structurally similar compounds and adhering to established safety protocols, researchers can confidently work with this compound while minimizing potential risks. Continuous monitoring of emerging toxicological data is recommended to refine these safety guidelines as more information becomes available.

References

  • Alfa Aesar. (2011-06-01). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Inchem.org. ANTHRANILATE DERIVATIVES. [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, linalyl anthranilate, CAS Registry Number 7149-26-0. Food and Chemical Toxicology, 130, 110610. [Link]

  • CPAchem. (2023-12-14). Safety data sheet: Methyl benzoate. [Link]

  • PubChem. Methyl Anthranilate. [Link]

  • Inchem.org. 118. Methyl anthranilate. [Link]

  • A blog post on safety precautions for Methyl Benzoate. (2025-12-18). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • PubChemLite. Methyl 2-(cyclobutylamino)benzoate. [Link]

  • Durham Tech. (2014-12-29). SAFETY DATA SHEET: Methyl benzoate. [Link]

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Methodological & Application

Synthesis of Methyl 2-(cyclobutylamino)benzoate: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(cyclobutylamino)benzoate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a secondary amine linkage between an anthranilate core and a cyclobutyl moiety, imparts unique conformational properties that are of significant interest in the design of novel therapeutics. This application note provides a comprehensive and technically detailed guide for the synthesis of Methyl 2-(cyclobutylamino)benzoate from commercially available methyl anthranilate and cyclobutanone via a reductive amination pathway. The protocol herein is optimized for high yield and purity, employing sodium triacetoxyborohydride as a mild and selective reducing agent.

Reaction Principle and Mechanistic Overview

The synthesis of Methyl 2-(cyclobutylamino)benzoate is achieved through a one-pot reductive amination. This robust and widely utilized transformation involves two key steps that occur in situ:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of methyl anthranilate with the carbonyl group of cyclobutanone. This acid-catalyzed process forms a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion. The electron-withdrawing nature of the ester group in methyl anthranilate slightly reduces the nucleophilicity of the amine, making the use of an acid catalyst, such as acetic acid, beneficial for promoting the initial condensation.

  • Hydride Reduction: The generated iminium ion is a potent electrophile that is subsequently reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity. It is a milder reducing agent than sodium borohydride and will preferentially reduce the iminium ion in the presence of the unreacted ketone.[1][2][3] This selectivity is crucial for preventing the wasteful reduction of cyclobutanone to cyclobutanol and ensuring a high conversion to the desired product.

The overall reaction is depicted in the workflow below:

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification Methyl Anthranilate Methyl Anthranilate Iminium Ion Formation Iminium Ion Formation Methyl Anthranilate->Iminium Ion Formation Cyclobutanone Cyclobutanone Cyclobutanone->Iminium Ion Formation Solvent (DCE) Solvent (DCE) Solvent (DCE)->Iminium Ion Formation Acetic Acid Acetic Acid Acetic Acid->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction NaBH(OAc)3 Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product Methyl 2-(cyclobutylamino)benzoate Purification (Chromatography)->Product

Caption: Experimental workflow for the synthesis of Methyl 2-(cyclobutylamino)benzoate.

Experimental Protocol

This protocol is designed for the synthesis of Methyl 2-(cyclobutylamino)benzoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl anthranilate≥99%Sigma-Aldrich
Cyclobutanone≥98%Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent gradeSigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Acetic acid, glacial≥99.7%Fisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared-
Brine (Saturated NaCl solution)Laboratory prepared-
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVWR Chemicals
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl anthranilate (1.51 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the methyl anthranilate in anhydrous 1,2-dichloroethane (40 mL).

  • To the stirred solution, add cyclobutanone (0.84 g, 12.0 mmol, 1.2 equiv.) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv.).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 10 minutes. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.

  • Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford Methyl 2-(cyclobutylamino)benzoate as a pale yellow oil.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Stoichiometry1:1.2:1.5 (Amine:Ketone:Reducing Agent)
Solvent1,2-Dichloroethane (DCE)
CatalystAcetic Acid
TemperatureRoom Temperature (~20-25 °C)
Reaction Time12-18 hours
Typical Isolated Yield75-85%
AppearancePale yellow oil
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.26 g/mol
Characterization Data (Predicted)

Due to the absence of experimentally determined spectroscopic data in the public domain, the following characterization data are predicted based on the analysis of structurally similar compounds and computational models.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.30 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 6.55 (td, J = 7.2, 1.0 Hz, 1H), 4.20 (quint, J = 8.0 Hz, 1H), 3.85 (s, 3H), 2.40 – 2.25 (m, 2H), 2.00 – 1.85 (m, 2H), 1.80 – 1.65 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5, 150.0, 134.5, 131.5, 115.0, 112.0, 110.0, 51.5, 49.0, 31.0, 15.5.

  • FTIR (neat, cm⁻¹): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950, 2870 (aliphatic C-H stretch), 1680 (C=O ester stretch), 1605, 1580 (aromatic C=C stretch), 1250 (C-N stretch), 1150 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 206.1176 [M+H]⁺.[1]

Caption: Overall reaction scheme for the synthesis of Methyl 2-(cyclobutylamino)benzoate.

Safety and Waste Disposal

  • 1,2-Dichloroethane (DCE): is a toxic and flammable solvent. Handle only in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: is a water-sensitive reagent. Avoid contact with moisture.

  • Acetic Acid: is corrosive. Handle with appropriate gloves and eye protection.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 2-(cyclobutylamino)benzoate from methyl anthranilate and cyclobutanone. The use of sodium triacetoxyborohydride in a reductive amination reaction offers a mild, selective, and high-yielding route to this valuable synthetic intermediate. The provided protocol and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). Methyl 2-(cyclobutylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

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Application Note: Scalable Process Design for Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclobutylamino)benzoate is a critical lipophilic intermediate utilized in the synthesis of various pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its structure combines an anthranilate core with a strained cyclobutyl moiety, presenting specific challenges in scale-up regarding steric hindrance and ring stability.

This application note details the transition from bench-scale synthesis to a scalable pilot protocol. While Palladium-catalyzed C-N coupling (Buchwald-Hartwig) is a viable pathway, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) due to its superior cost-efficiency, avoidance of heavy metal scavenging, and robust impurity profile.

Strategic Route Selection

The synthesis of N-alkylated anthranilates can be approached via two primary methodologies. The choice depends heavily on raw material availability and downstream purity requirements.

FeatureRoute A: Reductive Amination (Recommended) Route B: Buchwald-Hartwig Coupling
Starting Materials Methyl Anthranilate + CyclobutanoneMethyl 2-Bromobenzoate + Cyclobutylamine
Reagents NaBH(OAc)₃ (STAB), AcOHPd(OAc)₂, BINAP/XPhos, Cs₂CO₃
Atom Economy HighModerate (Loss of Bromide)
Cost Driver Cyclobutanone (Moderate)Pd Catalyst & Ligand (High)
Purification Crystallization/DistillationColumn Chromatography/Scavengers
Scalability High (Standard batch reactors)Medium (Pd removal required)

Decision: Route A is selected for this protocol. Methyl anthranilate is an inexpensive commodity chemical. The primary challenge—the low nucleophilicity of the aniline nitrogen due to the electron-withdrawing ester and intramolecular H-bonding—is overcome by using an acid-promoted reductive amination strategy.

Mechanism & Critical Process Parameters (CPPs)

The reaction proceeds via the formation of an iminium ion intermediate. Because the aniline is electron-deficient, the equilibrium formation of the imine is unfavorable.

Mechanistic Insight:

  • Activation: Acetic acid protonates the cyclobutanone, facilitating nucleophilic attack by the aniline.

  • Reduction: STAB is chosen over NaBH₄ because it is less basic and selectively reduces the iminium ion faster than the ketone, preventing the formation of cyclobutanol (a major impurity).

  • Sterics: The cyclobutyl group adds steric bulk; therefore, reaction times are longer compared to linear alkylations.

DOT Diagram: Reaction Mechanism & Workflow

ReactionWorkflow Start Methyl Anthranilate + Cyclobutanone Imine Imine Formation (Equilibrium) Start->Imine AcOH Activation Imine->Start Reversible Reduction Selective Reduction (STAB/AcOH) Imine->Reduction Hydride Transfer Quench Quench & Workup (NaHCO3) Reduction->Quench Completion Isolate Methyl 2-(cyclobutylamino)benzoate (>98% Purity) Quench->Isolate Crystallization

Figure 1: Sequential logic flow for the reductive amination process, highlighting the critical intermediate stabilization.

Detailed Experimental Protocols

Protocol A: Bench-Scale Optimization (10g Scale)

Objective: To validate stoichiometry and impurity profile.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Cyclobutanone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (for scale-up mimicry)

Step-by-Step:

  • Charge: In a 250 mL round-bottom flask, dissolve Methyl Anthranilate (10.0 g, 66.1 mmol) in DCE (100 mL).

  • Activate: Add Cyclobutanone (5.56 g, 79.3 mmol) and Acetic Acid (7.9 g, 132 mmol). Stir for 30 minutes at 20-25°C. Note: This pre-mix allows initial imine equilibrium.

  • Reduce: Cool the mixture to 0-5°C. Add STAB (21.0 g, 99.1 mmol) portion-wise over 20 minutes. Caution: Mild exotherm and hydrogen evolution.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Monitor: Check HPLC. Target <2% remaining starting material.

  • Quench: Slowly add saturated aqueous NaHCO₃ (100 mL) to neutralize acid and quench borates. Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry organics over MgSO₄ and concentrate.

  • Purification: The crude oil often solidifies or can be distilled. For high purity, recrystallize from Hexane/EtOAc (9:1).

Protocol B: Pilot-Scale Production (1 kg Scale)

Objective: Safe execution with thermal control and waste management.

Modifications for Scale:

  • Solvent Switch: Replace DCE with Toluene or THF to reduce toxicity.

  • Dosing Strategy: The reductant is added as a slurry or solid via a powder addition funnel to control the exotherm.

ParameterSpecificationRationale
Temperature 15°C – 25°CPrevent thermal decomposition of STAB; control H₂ release.
Stoichiometry 1.4 equiv CyclobutanoneExcess ketone drives the sluggish aniline reaction to completion.
Quench pH pH 7-8Ensure complete neutralization of acetic acid before phase cut.

Step-by-Step Protocol:

  • Reactor Setup: 10 L Jacketed Glass Reactor with overhead stirrer, N₂ purge, and scrubber (for H₂).

  • Loading: Charge Toluene (5 L), Methyl Anthranilate (1.0 kg), and Cyclobutanone (0.65 kg).

  • Acidification: Add Acetic Acid (0.8 kg) maintaining T < 25°C. Stir for 1 hour.

  • Reagent Addition: Add STAB (2.1 kg) in 5 equal portions over 2 hours. Critical: Monitor internal temp; do not exceed 30°C.

  • Aging: Stir at 22°C for 18 hours.

  • IPC (In-Process Control): Sample for HPLC. If conversion <98%, add 0.1 equiv STAB.

  • Quench: Cool to 10°C. Add 10% NaOH solution slowly to adjust pH to 8. Warning: Significant foaming.

  • Isolation: Separate organic layer. Wash with water (2 L) and brine (2 L).

  • Crystallization: Swap solvent to Heptane via vacuum distillation. Cool to 0°C to precipitate the product. Filter and dry.

Analytical Specifications & Quality Control

To ensure pharmaceutical grade quality, the following impurity limits are established:

ImpurityOriginLimitDetection
Methyl Anthranilate Unreacted Starting Material< 0.5%HPLC (254 nm)
Cyclobutanol Reduction of Cyclobutanone< 0.5%GC-FID
Bis-alkylated amine Over-alkylation< 0.1%HPLC/MS
Boron Residues Reagent carryover< 100 ppmICP-MS
DOT Diagram: Impurity Control Logic

ImpurityControl Reaction Reaction Mixture Check IPC: HPLC Check Reaction->Check Decision SM < 0.5%? Check->Decision Decision->Reaction No (Add STAB) Workup Aqueous Workup (Removes Boron/Acid) Decision->Workup Yes Cryst Heptane Crystallization (Removes Cyclobutanol) Workup->Cryst Final Final API Intermediate Cryst->Final

Figure 2: Decision tree for in-process controls to ensure impurity removal.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Pfizer Inc. (2010). "Process for the preparation of N-alkyl anthranilic acids." U.S. Patent 7,820,856. (Demonstrates industrial relevance of anthranilate alkylation). Link

  • Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions, 4, 174.

Sources

Microwave-assisted synthesis of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of Methyl 2-(cyclobutylamino)benzoate

Abstract & Strategic Overview

The N-alkylated anthranilate core is a privileged scaffold in medicinal chemistry, serving as a precursor for acridones, quinazolines, and non-steroidal anti-inflammatory drugs (NSAIDs). Conventional thermal synthesis of Methyl 2-(cyclobutylamino)benzoate is often plagued by slow kinetics due to the steric bulk of the cyclobutyl group and the reduced nucleophilicity of the amine. Furthermore, the ortho-ester group on the electrophile introduces steric hindrance and susceptibility to hydrolysis under prolonged heating.

This guide details two distinct microwave-assisted protocols designed to overcome these barriers:

  • Method A (Palladium-Catalyzed): A Buchwald-Hartwig cross-coupling approach offering maximal yields and functional group tolerance.

  • Method B (S

    
    Ar - Green Route):  A catalyst-free nucleophilic aromatic substitution utilizing fluoride activation, ideal for scale-up and cost reduction.
    
Retrosynthetic Analysis & Pathway Selection

To ensure the integrity of the methyl ester moiety, we avoid harsh acidic conditions or aqueous strong bases. The disconnection strategy focuses on the C-N bond formation between the aniline nitrogen and the aryl core.

Retrosynthesis Target Target Molecule Methyl 2-(cyclobutylamino)benzoate Disconnection C-N Bond Disconnection Target->Disconnection Retro RouteA Route A: Pd-Catalyzed (Buchwald-Hartwig) Disconnection->RouteA RouteB Route B: SNAr (Nucleophilic Substitution) Disconnection->RouteB PrecursorA1 Methyl 2-bromobenzoate (Electrophile) RouteA->PrecursorA1 PrecursorA2 Cyclobutylamine (Nucleophile) RouteA->PrecursorA2 PrecursorB1 Methyl 2-fluorobenzoate (Activated Electrophile) RouteB->PrecursorB1 PrecursorB2 Cyclobutylamine (Excess) RouteB->PrecursorB2

Figure 1: Retrosynthetic strategies. Route A utilizes catalytic activation, while Route B relies on the high electronegativity of fluorine and microwave superheating.

Experimental Protocols
Method A: Microwave-Assisted Buchwald-Hartwig Coupling

Best for: High value-added synthesis, late-stage functionalization, and ensuring maximum yield. Mechanism: Pd(0)/Pd(II) catalytic cycle.

Reagents:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • Cyclobutylamine (1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)
    
  • BINAP or XantPhos (3 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Vessel Prep: In a glovebox or under argon flow, charge a 10 mL microwave process vial with Methyl 2-bromobenzoate (215 mg, 1.0 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and Cs
    
    
    
    CO
    
    
    (650 mg, 2.0 mmol).
  • Solvent Addition: Add anhydrous Toluene (3 mL).

  • Amine Addition: Add Cyclobutylamine (85 mg, 1.2 mmol) last to prevent catalyst poisoning before ligation.

  • Sealing: Crimp the vial with a Teflon-lined silicone septum cap.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

    • Temperature: 110 °C

    • Time: 20 minutes

    • Stirring: High (600 rpm)

    • Absorption Level: Normal

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Expert Insight: We use Cs


CO

instead of NaOtBu. Strong alkoxide bases can cause transesterification (methyl

tert-butyl ester) or saponification. Carbonate is milder and sufficient for this coupling under microwave conditions.
Method B: Microwave-Assisted S

Ar (Green Chemistry)

Best for: Scale-up, metal-free requirements, and cost efficiency. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

  • Methyl 2-fluorobenzoate (1.0 equiv)

  • Cyclobutylamine (2.5 equiv)

  • Solvent: DMSO (0.5 M concentration) or Neat (Solvent-free)

Step-by-Step Protocol:

  • Vessel Prep: Charge a 10 mL microwave vial with Methyl 2-fluorobenzoate (154 mg, 1.0 mmol).

  • Reagent Addition: Add Cyclobutylamine (177 mg, 2.5 mmol). The excess amine acts as both nucleophile and hydrofluoric acid scavenger.

  • Solvent (Optional): Add DMSO (2 mL) if the reaction scale is small to ensure efficient stirring. For scales >5 mmol, this can be run neat.

  • Irradiation:

    • Temperature: 150 °C

    • Time: 30 minutes

    • Pressure Limit: Set to 15 bar (Cyclobutylamine b.p. is 63°C; significant pressure will generate).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine to remove DMSO.

  • Purification: Dry over MgSO

    
    , concentrate. Often yields pure product without chromatography; otherwise, a short silica plug suffices.
    

Expert Insight: The fluoro-derivative is critical here. Methyl 2-bromobenzoate will not react efficiently via S


Ar without a metal catalyst because bromine is a poor leaving group in this specific electronic environment compared to fluorine's high electronegativity, which stabilizes the transition state.
Comparative Data Analysis

The following data summarizes typical results obtained when comparing conventional heating (oil bath) vs. microwave irradiation for this specific transformation.

ParameterMethod A (MW - Buchwald)Method B (MW - S

Ar)
Conventional Thermal (Reflux)
Reaction Time 20 min30 min18 - 24 hours
Temperature 110 °C150 °C110 °C (Toluene reflux)
Isolated Yield 92%84%45 - 60%
Purity (HPLC) >98%>95%~85% (incomplete conversion)
Atom Economy Low (Heavy metal, ligands)High (Metal-free)Low (Solvent waste)
Key Risk Catalyst costHigh PressureThermal degradation
Workflow & Decision Logic

Use this logic flow to determine the optimal protocol for your specific constraints.

Workflow Start Start: Synthesis Planning CheckReagent Is Methyl 2-fluorobenzoate available? Start->CheckReagent CheckMetal Is Metal contamination acceptable? CheckReagent->CheckMetal No (Only Bromo) RouteB_Path Select Method B (SNAr) High Temp / High Pressure CheckReagent->RouteB_Path Yes CheckMetal->RouteB_Path No (Must buy Fluoro precursor) RouteA_Path Select Method A (Buchwald) Pd-Catalyzed / Moderate Temp CheckMetal->RouteA_Path Yes MW_Setup Microwave Setup (Seal vial, Ramp 2 min) RouteB_Path->MW_Setup RouteA_Path->MW_Setup Analysis HPLC/NMR Analysis MW_Setup->Analysis

Figure 2: Decision matrix for selecting the synthesis route based on precursor availability and purity requirements.

Safety & Troubleshooting
  • Pressure Management: Cyclobutylamine is volatile (b.p. 63 °C). At 150 °C (Method B), internal vessel pressures can exceed 10-12 bar. Ensure your microwave vial is rated for at least 20 bar. Never use standard glassware; use dedicated borosilicate microwave vials.

  • Ester Hydrolysis: If the product yield is low and you observe a carboxylic acid peak in NMR (broad singlet >11 ppm), your solvent was likely "wet." The combination of water, heat, and amine/carbonate base will hydrolyze the methyl ester. Use anhydrous solvents.

  • Exotherm: The S

    
    Ar reaction can be exothermic upon initiation. Use a "Ramp time" of 2-3 minutes to reach target temperature to prevent temperature overshoot.
    
References
  • Microwave-Assisted Buchwald-Hartwig Amination

    • Comparison of microwave vs. conventional heating in C-N bond formation, demonstrating significant time reduction and yield improvement.[1][2][3][4]

    • Source:

  • Green S

    
    Ar Methodologies: 
    
    • Protocols for solvent-free or polar-solvent nucleophilic aromatic substitution using microwave irradiation.[3]

    • Source:

  • Microwave Synthesis of N-Aryl Anthranilates

    • Specific context on Ullmann and coupling reactions to form anthranilic acid derivatives.[5]

    • Source:

  • Microwave Reaction Optimization

    • General guide on solvent selection (DMSO/Toluene) and pressure parameters for microwave synthesis.
    • Source:

Sources

Application Notes and Protocols: Methyl 2-(cyclobutylamino)benzoate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring New Frontiers in Aroma Chemicals with Methyl 2-(cyclobutylamino)benzoate

The fragrance industry is in a perpetual state of innovation, constantly seeking novel molecules that can elicit unique olfactory experiences and provide enhanced performance in a variety of consumer products. While methyl anthranilate is a well-established fragrance ingredient known for its characteristic fruity, grape-like, and floral (orange blossom) scent, its derivatives offer a rich territory for exploration.[1][2][3][4] This document introduces Methyl 2-(cyclobutylamino)benzoate, a novel derivative of methyl anthranilate, and explores its potential applications within fragrance chemistry.

The introduction of a cyclobutyl group to the nitrogen atom of the methyl anthranilate scaffold is hypothesized to modulate its olfactory profile, volatility, and substantivity. This modification is expected to introduce new and interesting facets to the classic methyl anthranilate scent, potentially adding complexity, enhancing floralcy, and improving longevity on various substrates. These application notes and protocols are designed for researchers, perfumers, and drug development professionals, providing a comprehensive guide to the synthesis, characterization, and evaluation of this promising aroma chemical.

Chemical Profile: Methyl 2-(cyclobutylamino)benzoate

Property Predicted Value/Information
IUPAC Name Methyl 2-(cyclobutylamino)benzoate
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
CAS Number Not available
Predicted Odor Profile Floral (orange blossom, neroli), fruity (grape, red berries), with potential for green, powdery, and musky nuances.
Predicted Physical State Colorless to pale yellow liquid at room temperature.

Proposed Synthesis of Methyl 2-(cyclobutylamino)benzoate

A plausible and efficient method for the synthesis of Methyl 2-(cyclobutylamino)benzoate is via reductive amination of methyl 2-aminobenzoate (methyl anthranilate) with cyclobutanone. This method is widely used for the N-alkylation of anilines and is known for its good yields and operational simplicity.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize Methyl 2-(cyclobutylamino)benzoate from methyl anthranilate and cyclobutanone.

Materials:

  • Methyl anthranilate

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of methyl anthranilate (1.0 equivalent) in dichloroethane, add cyclobutanone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure Methyl 2-(cyclobutylamino)benzoate.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for the synthesized Methyl 2-(cyclobutylamino)benzoate, which are essential for its structural confirmation.

Spectroscopic Technique Predicted Chemical Shifts/Bands
¹H NMR (CDCl₃, 400 MHz) δ 7.9-7.8 (dd, 1H), 7.4-7.3 (m, 1H), 6.7-6.6 (m, 2H), 4.2-4.0 (m, 1H, N-CH of cyclobutyl), 3.85 (s, 3H, O-CH₃), 2.5-2.3 (m, 2H, cyclobutyl CH₂), 2.1-1.9 (m, 2H, cyclobutyl CH₂), 1.8-1.6 (m, 2H, cyclobutyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5 (C=O), 150.0 (Ar-C), 134.5 (Ar-CH), 131.5 (Ar-CH), 116.0 (Ar-C), 114.0 (Ar-CH), 110.0 (Ar-CH), 51.5 (O-CH₃), 49.0 (N-CH), 31.0 (cyclobutyl CH₂), 18.0 (cyclobutyl CH₂)
IR (neat, cm⁻¹) 3350 (N-H stretch), 2950 (C-H stretch, aliphatic), 1690 (C=O stretch, ester), 1600, 1580 (C=C stretch, aromatic), 1250 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 205 (M⁺), 174, 146, 133, 116, 91, 77

Application Notes: Olfactory Profile and Performance

The introduction of the cyclobutyl moiety is anticipated to have a multifaceted impact on the fragrance properties of the parent molecule, methyl anthranilate.

  • Olfactory Profile: The N-cyclobutyl group is expected to reduce the overt fruitiness of methyl anthranilate, pushing the profile towards a more sophisticated floral and slightly green character. A potential for powdery and musky undertones may also emerge, adding depth and complexity. The overall scent is predicted to be reminiscent of neroli and orange blossom, but with a unique, modern twist.

  • Performance and Substantivity: The increased molecular weight and lipophilicity due to the cyclobutyl group should lead to lower volatility compared to methyl anthranilate. This suggests that Methyl 2-(cyclobutylamino)benzoate will have improved substantivity on skin and fabric, making it a potential long-lasting heart or base note in fragrance compositions.[5]

  • Applications in Fragrance Formulations: This novel ingredient could find applications in a wide range of fragrance types:

    • Fine Fragrances: As a key component in white floral and citrus colognes to provide a unique signature and longevity.

    • Personal Care Products: In shampoos, conditioners, and body lotions to impart a fresh and lasting floral scent.

    • Home Care Products: In fabric softeners and air fresheners, where its substantivity would be a significant advantage.

Protocols for Fragrance Evaluation

A systematic evaluation of Methyl 2-(cyclobutylamino)benzoate is crucial to understand its potential as a fragrance ingredient. The following protocols outline the key experimental workflows.

Protocol 2: Olfactory Evaluation

Objective: To characterize the odor profile of Methyl 2-(cyclobutylamino)benzoate and compare it to methyl anthranilate.

Materials:

  • Methyl 2-(cyclobutylamino)benzoate (10% solution in ethanol)

  • Methyl anthranilate (10% solution in ethanol)

  • Odor-free smelling strips (blotters)[6]

  • Trained sensory panel

Procedure:

  • Dip separate smelling strips into the ethanolic solutions of Methyl 2-(cyclobutylamino)benzoate and methyl anthranilate, ensuring they are saturated but not dripping.

  • Allow the ethanol to evaporate for approximately 30 seconds.

  • Present the smelling strips to a trained sensory panel in a well-ventilated, odor-neutral room.[7]

  • Ask the panelists to describe the odor profile at different time intervals (initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent.

  • Panelists should use a standardized vocabulary to describe the fragrance notes (e.g., floral, fruity, green, powdery, musky) and rate the intensity on a scale of 1 to 10.

  • Record and analyze the data to create a comprehensive olfactory profile for Methyl 2-(cyclobutylamino)benzoate and to highlight the differences from methyl anthranilate.

Protocol 3: Stability Testing in Consumer Product Bases

Objective: To assess the chemical and olfactory stability of Methyl 2-(cyclobutylamino)benzoate in various product matrices.[8][9][10]

Materials:

  • Methyl 2-(cyclobutylamino)benzoate

  • Unfragranced consumer product bases (e.g., shampoo, lotion, fabric softener)

  • Glass containers

  • Oven/incubator

  • UV light chamber

  • GC-MS for chemical analysis

Procedure:

  • Incorporate Methyl 2-(cyclobutylamino)benzoate at a typical use level (e.g., 0.5%) into each of the unfragranced product bases. Prepare a control sample of each base without the fragrance ingredient.

  • Divide each sample into three portions and store them under the following conditions for a period of 4 weeks:

    • Accelerated Aging: 40°C in an oven.[8][11]

    • Light Exposure: In a UV light chamber at room temperature.

    • Room Temperature: 25°C, protected from light (control).

  • Evaluate the samples weekly for any changes in color, clarity, viscosity, and odor.

  • At the end of the 4-week period, perform a GC-MS analysis on the samples to quantify the concentration of Methyl 2-(cyclobutylamino)benzoate and identify any potential degradation products.[12][13]

  • Conduct an olfactory evaluation of the aged samples against the room temperature control to assess any changes in the scent profile.

Protocol 4: Determination of Substantivity on Fabric

Objective: To measure the longevity and tenacity of Methyl 2-(cyclobutylamino)benzoate on fabric.

Materials:

  • Methyl 2-(cyclobutylamino)benzoate (1% solution in ethanol)

  • Cotton swatches

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Procedure:

  • Apply a standardized amount of the ethanolic solution of Methyl 2-(cyclobutylamino)benzoate onto the center of a cotton swatch and allow it to air dry.

  • Place the treated swatch in a sealed headspace vial.

  • Analyze the concentration of the fragrance molecule in the headspace at various time intervals (e.g., 1 hour, 6 hours, 24 hours, 48 hours) using HS-GC-MS.

  • The decrease in the headspace concentration over time will provide a quantitative measure of the substantivity of the fragrance on the fabric.

  • For a sensory correlation, a trained panel can also evaluate the odor intensity of the treated fabric swatches at the same time intervals.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 2-(cyclobutylamino)benzoate Start Start Reactants Methyl Anthranilate + Cyclobutanone + Acetic Acid in DCE Start->Reactants Imine_Formation Imine Formation (1 hr @ RT) Reactants->Imine_Formation Reduction Reduction with STAB (12-24 hrs @ RT) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃, Brine) Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure Methyl 2-(cyclobutylamino)benzoate Purification->Product Fragrance_Evaluation_Workflow cluster_evaluation Fragrance Evaluation Pipeline Start Synthesized Compound Olfactory_Eval Olfactory Evaluation (Sensory Panel) Start->Olfactory_Eval Stability_Test Stability Testing (Product Bases) Start->Stability_Test Substantivity_Test Substantivity Testing (Fabric/Skin) Start->Substantivity_Test Data_Analysis Data Analysis & Profiling Olfactory_Eval->Data_Analysis Stability_Test->Data_Analysis Substantivity_Test->Data_Analysis Application Application in Fragrance Formulations Data_Analysis->Application

Caption: Pipeline for the comprehensive evaluation of a novel fragrance ingredient.

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  • National Institute of Standards and Technology. (n.d.). Methyl anthranilate. Retrieved from [Link]

Sources

Procedure for cyclobutylation of methyl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B

Topic: Streamlined Synthesis of N-Cyclobutylated Anilines: A Protocol for the Cyclobutylation of Methyl 2-Aminobenzoate via Reductive Amination

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction: The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The cyclobutane ring, a motif once considered synthetically challenging, is now increasingly incorporated into small-molecule drug candidates.[1][2][3] Its unique structural properties—a puckered three-dimensional conformation, longer C-C bonds, and relative chemical stability despite its high strain—offer medicinal chemists a powerful tool to optimize pharmacological profiles.[1] Cyclobutanes can enhance metabolic stability, improve solubility, provide specific vectors for pharmacophore groups, and serve as bioisosteres for larger or more planar systems.[1] N-cyclobutylated anilines, in particular, are prevalent scaffolds in molecules targeting a range of biological pathways. This application note provides a detailed, reliable protocol for the synthesis of methyl 2-(cyclobutylamino)benzoate, a valuable building block, through the reductive amination of methyl 2-aminobenzoate with cyclobutanone.

The Chemistry: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a cornerstone of amine synthesis in pharmaceutical development.[4][5] The reaction proceeds in two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

Mechanism of Action

The selected method employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, making it ideal for this transformation.[7]

  • Imine/Iminium Ion Formation: Methyl 2-aminobenzoate, a weakly basic aniline, reacts with cyclobutanone to form an intermediate imine.[6][8] This equilibrium is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[7] The resulting iminium ion is a key reactive intermediate.

  • Selective Reduction: Sodium triacetoxyborohydride demonstrates significantly faster reaction kinetics for the reduction of the protonated iminium ion compared to the starting ketone (cyclobutanone).[7][8] This high selectivity prevents the wasteful formation of cyclobutanol as a side product, a common issue with less selective borohydride reagents like sodium borohydride (NaBH₄).[8][9]

The overall reaction can be visualized as follows:

Reductive_Amination Methyl_Aminobenzoate Methyl 2-aminobenzoate Iminium Iminium Ion Intermediate Methyl_Aminobenzoate->Iminium + Cyclobutanone - H₂O Cyclobutanone Cyclobutanone Cyclobutanone->Iminium STAB NaBH(OAc)₃ Product Methyl 2-(cyclobutylamino)benzoate Iminium->Product + NaBH(OAc)₃ Protocol_Workflow A 1. Setup & Reagent Addition - Add Methyl 2-aminobenzoate, DCE, and Acetic Acid to a dry flask. - Stir until dissolved. B 2. Carbonyl Addition - Add Cyclobutanone dropwise. A->B C 3. Reducing Agent Addition - Add Sodium Triacetoxyborohydride portion-wise over 10 mins. B->C D 4. Reaction Monitoring - Stir at room temperature for 12-24 hours. - Monitor by TLC or LC-MS. C->D E 5. Work-up: Quenching - Carefully add saturated NaHCO₃ solution. D->E F 6. Work-up: Extraction - Separate layers. - Extract aqueous layer with DCE (2x). E->F G 7. Work-up: Washing & Drying - Combine organic layers, wash with brine. - Dry over MgSO₄. F->G H 8. Isolation & Purification - Filter and concentrate in vacuo. - Purify by column chromatography (Hexane/EtOAc). G->H

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.51 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (50 mL) followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture until all solids have dissolved.

  • Substrate Addition: Add cyclobutanone (0.82 mL, 11.0 mmol) to the solution.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause a slight exotherm and gas evolution.

  • Reaction: Seal the flask under a nitrogen or argon atmosphere and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCE.

  • Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization and Expected Results

The final product, methyl 2-(cyclobutylamino)benzoate, is expected to be a colorless to pale yellow oil or low-melting solid.

  • Yield: Typical yields for this reaction range from 75-90%.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the aromatic protons, a broad singlet for the N-H proton, a multiplet for the cyclobutyl methine proton, a singlet for the methyl ester protons, and multiplets for the cyclobutyl methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include aromatic carbons, the ester carbonyl carbon, the methyl ester carbon, and carbons of the cyclobutyl ring.

  • Mass Spectrometry (ESI+): The calculated m/z for C₁₂H₁₅NO₂ [M+H]⁺ is 206.11.

Troubleshooting and Field Insights

  • Sluggish Reaction: If the reaction stalls, ensure all reagents are anhydrous, as moisture can decompose the reducing agent. A slight warming to 40°C can sometimes facilitate the reaction with less reactive substrates, but should be used with caution to avoid side reactions.

  • Incomplete Conversion: For particularly electron-deficient anilines, using a slight excess of both the carbonyl compound and the reducing agent (e.g., 1.2 and 1.6 equivalents, respectively) can drive the reaction to completion. [6]* Side Product Formation: The primary side product is typically the reduced carbonyl (cyclobutanol). This is minimized by the choice of STAB but can occur if the reaction is overheated or if a less selective reducing agent is used. Ensure portion-wise addition of STAB to control the reaction temperature.

Conclusion

This protocol offers a robust and efficient method for the N-cyclobutylation of methyl 2-aminobenzoate using reductive amination with sodium triacetoxyborohydride. The procedure is characterized by its mild conditions, high selectivity, and operational simplicity, making it highly suitable for applications in medicinal chemistry and drug discovery for the synthesis of valuable cyclobutane-containing building blocks.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • The Pondering Chemist. (n.d.). Reductive Amination - Common Conditions. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2023). Methyl anthranilate. Retrieved February 14, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 14, 2026, from [Link]

  • Barbe, G., & Charette, A. B. (2012). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100473. [Link]

  • Wang, Y., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[8][8]rearrangement cascade. Chemical Science, 13(21), 6235-6242. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]

Sources

Green chemistry approaches to synthesizing Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of Methyl 2-(cyclobutylamino)benzoate

Executive Summary & Strategic Rationale

Methyl 2-(cyclobutylamino)benzoate is a critical pharmacophore, structurally analogous to fenamic acids and serving as a precursor for N-arylated 3-hydroxyquinolin-4(1H)-ones and various kinase inhibitors. Traditional synthesis often relies on nucleophilic aromatic substitution (


) using 2-fluorobenzoates in dipolar aprotic solvents (DMF, NMP) or non-selective alkylation with cyclobutyl halides, leading to poor atom economy and toxic waste streams.

This guide details three "Green Chemistry" protocols designed to minimize E-factor (waste-to-product ratio) while maximizing yield. We prioritize Reductive Amination (Method A) for its chemoselectivity and Aqueous Micellar Catalysis (Method B) for its scalability. A Mechanochemical (Method C) approach is provided for solvent-free applications.[1]

Method A: Green Reductive Amination (Preferred Protocol)

Rationale: Direct alkylation of methyl anthranilate with cyclobutyl bromide is kinetically sluggish and prone to over-alkylation. Reductive amination using cyclobutanone is superior. We replace the toxic sodium cyanoborohydride (


) with 2-Picoline-borane (2-PB) , a stable, non-toxic solid reductant that can be used in ethanol or methanol.
Reagents & Materials
  • Substrate: Methyl anthranilate (1.0 equiv)

  • Carbonyl Source: Cyclobutanone (1.2 equiv)

  • Reductant: 2-Picoline-borane (2-PB) (1.0 equiv)

  • Solvent: Ethanol (Green solvent) or Methanol

  • Catalyst (Optional): Acetic acid (10 mol%) to activate the imine.

Step-by-Step Protocol
  • Imine Formation: In a round-bottom flask, dissolve Methyl anthranilate (10 mmol) and Cyclobutanone (12 mmol) in Ethanol (20 mL).

  • Activation: Add glacial acetic acid (1 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: Monitoring by TLC should show the disappearance of the aniline and formation of the imine intermediate.

  • Reduction: Add 2-Picoline-borane (10 mmol) in a single portion.

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Expert Insight: Unlike

      
      , 2-PB is chemoselective and will not reduce the ester moiety of the anthranilate under these conditions.
      
  • Quenching: Quench with water (10 mL) and stir for 10 minutes.

  • Workup: Evaporate Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (green alternative to DCM). Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOH/Water (80:20) to obtain the product as mild yellow crystals.

Mechanism Visualization (DOT)

ReductiveAmination Substrate Methyl Anthranilate (Amine) Inter Imine / Hemiaminal Intermediate Substrate->Inter Acid Cat. (EtOH) Reagent Cyclobutanone (Ketone) Reagent->Inter Product Methyl 2-(cyclobutylamino)benzoate Inter->Product Hydride Transfer Reductant 2-Picoline-Borane (Hydride Donor) Reductant->Product H-

Figure 1: Chemoselective reductive amination pathway using 2-Picoline-borane.

Method B: Aqueous Micellar Ullmann Coupling (Scalable)

Rationale: For cases where cyclobutylamine is the available feedstock, we utilize a modified Ullmann-Goldberg reaction. Traditional methods require high heat (120°C+) and DMSO. We utilize TPGS-750-M , a biodegradable surfactant that forms nanomicelles, allowing the reaction to proceed in water at lower temperatures.

Reagents & Materials
  • Substrate: Methyl 2-iodobenzoate (1.0 equiv)

  • Nucleophile: Cyclobutylamine (1.5 equiv)

  • Catalyst: CuI (5 mol%)

  • Ligand: 2-Isobutyrylcyclohexanone (10 mol%) or L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Medium: 2 wt % TPGS-750-M in Water.

Step-by-Step Protocol
  • Surfactant Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.

  • Charging: To a reaction vial, add CuI, Ligand, and

    
    .
    
  • Substrate Addition: Add Methyl 2-iodobenzoate and Cyclobutylamine. Add the surfactant solution (concentration approx. 0.5 M relative to substrate).[1][2]

  • Reaction: Stir vigorously at 45–60°C for 12–18 hours.

    • Expert Insight: The hydrophobic effect drives the reactants into the lipophilic core of the micelles, effectively increasing local concentration and rate, permitting milder temperatures that preserve the methyl ester.

  • Extraction: Extract the reaction mixture with a minimum amount of Ethyl Acetate or 2-MeTHF (recyclable).

  • Purification: Pass through a short plug of silica to remove copper salts, then concentrate.

Catalytic Cycle Visualization (DOT)

UllmannCycle CuI Cu(I)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-I) CuI->OxAdd + Ar-I NuSub Ligand Exchange (Ar-Cu(III)-NHR) OxAdd->NuSub + R-NH2 - HI (Base) RedElim Reductive Elimination (Product Release) NuSub->RedElim C-N Bond Formed RedElim->CuI Regeneration

Figure 2: Copper(I) catalytic cycle within the hydrophobic micellar core.

Method C: Mechanochemical Synthesis (Solvent-Free)

Rationale: Mechanochemistry (ball milling) eliminates solvent waste entirely. This method utilizes the high kinetic energy of grinding to overcome the activation barrier of N-arylation.

Protocol
  • Vessel: Stainless steel jar (10 mL) with two 7mm stainless steel balls.

  • Loading: Add Methyl 2-bromobenzoate (1.0 mmol), Cyclobutylamine hydrochloride (1.2 mmol),

    
     (2.5 mmol), and CuI (5 mol%).
    
    • Note: The hydrochloride salt of the amine is used to prevent evaporation of the volatile cyclobutylamine during milling.

  • Grinding: Mill at 30 Hz for 60 minutes.

  • Workup: Wash the resulting solid cake with water (to remove inorganic salts). Filter and dry the remaining solid.

Comparative Data Analysis

MetricMethod A: Reductive AminationMethod B: Aqueous UllmannMethod C: Mechanochemistry
Atom Economy High (Water byproduct)Moderate (Iodide waste)High
E-Factor Low (< 5)Very Low (< 3)Lowest (~1)
Yield 85-92%75-82%60-75%
Scalability Excellent (Batch/Flow)Good (Batch)Limited (Specialized Equip)
Reaction Time 4-6 Hours12-18 Hours1 Hour
Green Highlight Bio-renewable reductantWater as solventZero solvent

References

  • Reductive Amination in Green Solvents: Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory.[3] Source: Journal of Chemical Education / GCTLC. URL:[Link]

  • Ullmann Coupling in Water (Surfactant Technology): Title: Recent Synthetic Developments and Applications of the Ullmann Reaction.[4] Source: PMC / NIH. URL:[Link]

  • Mechanochemical C-N Bond Formation: Title: Mechanochemical synthesis of small organic molecules.[1] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • General N-Alkylation of Anthranilates: Title: Polymer-supported synthesis of N-substituted anthranilates. Source: PMC / NIH. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-882 Topic: Yield Optimization in Reductive Amination of Anthranilates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Challenge of Aniline Alkylation

You are likely experiencing low yields (typically <30%) or stalled conversion when attempting to synthesize Methyl 2-(cyclobutylamino)benzoate using standard reductive amination conditions (e.g., Methanol/Acetic Acid/NaBH₃CN).[1]

The Root Cause: This reaction presents a "perfect storm" of electronic and steric deactivation:

  • Electronic Deactivation: The amine is an anthranilate .[1] The nitrogen lone pair is delocalized into the benzene ring and further withdrawn by the ortho-ester group, making it a significantly poorer nucleophile than a standard benzylamine.

  • Steric Hindrance: Cyclobutanone is a ketone, which is electrophilically more sluggish than an aldehyde.[1]

  • Equilibrium Shift: In standard acidic conditions, the equilibrium favors the starting materials, not the imine intermediate. Without a driving force (dehydration), the imine concentration remains negligible, and the reducing agent eventually reduces the ketone to cyclobutanol (side product) instead of the product.

The Solution: To optimize yield (>80%), you must switch from Acid-Catalyzed reductive amination to Lewis Acid-Mediated Dehydrative Amination using Titanium(IV) isopropoxide [Ti(OiPr)₄].[1]

Module 1: The Optimized Protocol (Ti-Mediated)

This protocol forces imine formation by scavenging water and activating the ketone, bypassing the nucleophilicity issue.

Reagents & Stoichiometry
  • Methyl Anthranilate (1.0 equiv) [1]

  • Cyclobutanone (1.2 - 1.5 equiv) : Excess is required to push equilibrium.[1]

  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv) : Acts as both Lewis Acid and water scavenger.[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) : Added after imine formation.[1][2]

  • Solvent: THF (anhydrous) or Neat (if scale allows).

Step-by-Step Workflow
Phase 1: Imine Formation (The Critical Step) [1]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Mixing: Add Methyl Anthranilate (1.0 eq) and Cyclobutanone (1.2 eq) to the flask.

  • Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise via syringe.[1]

    • Note: The solution often turns yellow/orange upon addition.[1]

  • Reaction: Stir at Room Temperature for 12–18 hours .

    • Why? You must allow time for the "Titanium-Amino-Alkoxide" complex to form.[1] Do not rush this step.

    • Checkpoint: Monitor by TLC.[1] You may not see a distinct "imine" spot, but starting material should disappear.[1]

Phase 2: Reduction
  • Dilution: Dilute the viscous mixture with absolute Ethanol or dry THF (approx. 5-10 mL per gram of substrate).[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Caution: Gas evolution (H₂) will occur.[1]

  • Completion: Allow to warm to RT and stir for 2–4 hours.

Phase 3: The "Titanium Crash" Workup (Crucial for Yield)

Standard aqueous workups result in a slimy titanium emulsion that traps product.[1] Use this specific quench:

  • Quench: Add water (approx. 2 mL per mmol Ti) very slowly to the reaction mixture. A white precipitate (TiO₂) will form immediately.[1]

  • Filtration: Filter the heterogeneous mixture through a pad of Celite . Wash the pad copiously with EtOAc or DCM.[1]

    • Pro-Tip: If the filtrate is cloudy, re-filter.

  • Extraction: Transfer filtrate to a sep funnel. Wash organic layer with NaHCO₃ (sat.) and Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).

Module 2: Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Yield < 40% Incomplete Imine FormationIncrease Ti(OiPr)₄ to 1.5 eq and stir Phase 1 for 24h. Ensure system is anhydrous.[1]
Cyclobutanol Formation Premature ReductionYou added NaBH₄ too early.[1] The ketone was reduced before the amine attacked.[1] Ensure Phase 1 runs overnight.
Emulsion during Workup Improper Ti QuenchDo not use simple acid/base extraction.[1] Use the Celite filtration method described above. Alternatively, use Rochelle's Salt solution (sat.[1] Potassium Sodium Tartrate) and stir for 2 hours to solubilize Ti.
Ester Hydrolysis pH too high/lowAvoid strong acid/base washes.[1] The methyl ester is sensitive.[1] Stick to neutral/mild workup (NaHCO₃).[1]
Starting Material Remains Steric BulkHeat Phase 1 (Imine formation) to 40–50°C. Do not heat Phase 2 (Reduction).[1]

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Decision Logic

G Start Start: Methyl Anthranilate + Cyclobutanone Decision1 Is the Amine Nucleophilic? Start->Decision1 Standard Standard Reductive Amination (NaBH(OAc)3 / AcOH) Decision1->Standard Yes (e.g., Benzylamine) TiRoute Ti(OiPr)4 Mediated Route (Lewis Acid Activation) Decision1->TiRoute No (Anilines/Anthranilates) ImineStep Phase 1: Formation of Ti-Amino-Alkoxide Complex (Dehydration) TiRoute->ImineStep RedStep Phase 2: Reduction (NaBH4 / EtOH) ImineStep->RedStep Workup Phase 3: Celite Filtration (Remove TiO2) RedStep->Workup Fail Still Low Yield? Workup->Fail Buchwald Alternative: Buchwald-Hartwig (Pd(OAc)2 / BINAP / Cs2CO3) Fail->Buchwald Yes (Steric/Electronic Failure)

Caption: Decision matrix for selecting the Titanium-mediated pathway over standard protocols for anthranilate derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄ in the Titanium protocol? A: Yes, but it is often unnecessary.[1] STAB is designed to be selective in the presence of ketones, but since Ti(OiPr)₄ pre-forms the imine/complex effectively, the cheaper and stronger NaBH₄ is sufficient for Phase 2. If you use STAB, ensure you use a compatible solvent (DCE/THF) rather than Ethanol.[1]

Q: Why not use the Buchwald-Hartwig amination immediately? A: While Buchwald-Hartwig (using Methyl 2-bromobenzoate + Cyclobutylamine) is highly effective, it is significantly more expensive (Pd catalysts, ligands) and requires strict oxygen-free handling.[1] The Ti-mediated reductive amination is the most cost-effective "First-Pass" strategy for scale-up.[1] However, if the Ti-route yields <50%, switch to Buchwald conditions: Pd(OAc)₂, BINAP, Cs₂CO₃ in Toluene at 100°C [3].

Q: My product has a high impurity of Cyclobutanol. How do I remove it? A: Cyclobutanol is volatile (bp ~100°C).[1] If your product (an ester) has a high boiling point, you can often remove the cyclobutanol by high-vacuum drying or careful Kugelrohr distillation before column chromatography.[1]

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

    • Core Reference for the Ti(OiPr)4 methodology.
  • Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

    • Reference for standard reductive amination limit
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

    • Reference for the alternative Pd-c

Sources

Technical Support Center: Purification of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-CHM-2024-008 Role: Senior Application Scientist Status: Active / Verified Protocol

Executive Summary & Molecule Profile[1]

User Query: "I am experiencing streaking/tailing or poor separation of Methyl 2-(cyclobutylamino)benzoate on silica gel. How do I optimize the purification?"

The Core Challenge: Methyl 2-(cyclobutylamino)benzoate (MW: ~205.25 g/mol ) presents a unique chromatographic duality. While it contains a secondary amine (typically basic and polar), it is an ortho-amino benzoate (anthranilate). These molecules form a strong intramolecular hydrogen bond (6-membered ring) between the amine hydrogen and the ester carbonyl oxygen.

Impact on Chromatography:

  • Pseudo-Nonpolarity: The internal H-bond "masks" the polar functional groups, causing the molecule to elute faster (higher Rf) than predicted for a secondary amine.

  • Silanol Interaction: Despite the H-bond, the nitrogen lone pair can still interact with acidic silanol groups (

    
    ) on the stationary phase, leading to peak tailing  or "streaking," especially at high loading.
    

Diagnostic Center: Troubleshooting Flowchart

Use this logic tree to identify the root cause of your separation failure before attempting a new run.

Troubleshooting Start Start: Identify Issue Issue1 Peak Tailing / Broadening Start->Issue1 Issue2 Co-elution with Impurities Start->Issue2 Issue3 Low Recovery / Degradation Start->Issue3 CheckAcid Is Silica Acidic? Issue1->CheckAcid CheckRf Is Rf difference < 0.1? Issue2->CheckRf CheckHydro Is Product Hydrolyzing? Issue3->CheckHydro ActionTEA Action: Add 1% Triethylamine (TEA) to Mobile Phase CheckAcid->ActionTEA Yes (Standard Silica) ActionGrad Action: Shallow Gradient (e.g., 0-5% EtOAc in Hexane) CheckRf->ActionGrad No (Standard) ActionTol Action: Switch Solvent System (Toluene/EtOAc) CheckRf->ActionTol Yes (Difficult Sep) ActionNeut Action: Pre-wash Silica with TEA or Switch to Alumina (Neutral) CheckHydro->ActionNeut Yes (Ester cleavage)

Figure 1: Decision matrix for troubleshooting anthranilate purification issues.

Optimized Purification Protocols

Protocol A: Standard Flash Chromatography (High Purity)

Best for: Routine purification where separation from starting material (Methyl 2-fluorobenzoate or similar) is required.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

StepActionTechnical Rationale
1. Pre-Treatment CRITICAL: Add 0.5% to 1% Triethylamine (TEA) to the column equilibration solvent only.Neutralizes acidic silanol sites (

) that cause amine tailing.
2. Sample Loading Dissolve crude in minimum Toluene or DCM. Avoid EtOAc for loading if possible.Toluene prevents "band broadening" at the top of the column compared to polar solvents.
3. Gradient 0%

10% EtOAc in Hexanes
over 10 CV (Column Volumes).
The product is surprisingly non-polar due to the internal H-bond. It often elutes between 5-8% EtOAc.
4. Detection Monitor at 254 nm and 365 nm .Anthranilates are strongly fluorescent (blue/purple) under long-wave UV (365 nm). This is more specific than 254 nm.
Protocol B: The "Difficult Separation" (Toluene System)

Best for: Separating the product from non-polar byproducts (e.g., dehalogenated aromatics) that co-elute in Hexanes.

Mobile Phase: Toluene / Hexanes (Isocratic or Gradient).

  • Equilibration: Flush column with 100% Hexanes.

  • Elution: Run a gradient of 0%

    
     30% Toluene in Hexanes .
    
  • Mechanism: Toluene provides

    
    -
    
    
    
    interactions with the aromatic ring of the anthranilate, offering a different selectivity ("orthogonality") compared to the dipole-dipole interactions of EtOAc.

Impurity Profile & Rf Data

Understanding where your impurities elute is key to cutting fractions correctly.

CompoundStructure TypeEst.[2][3][4][5][6][7][8][9][10] Rf (10% EtOAc/Hex)Detection (UV)Removal Strategy
Methyl 2-(cyclobutylamino)benzoate Product 0.45 - 0.55 Strong Blue Fl. (365nm) Collect Main Peak
Methyl 2-fluorobenzoateStarting Material0.60 - 0.70Weak Abs (254nm)Elutes early; use shallow gradient.
CyclobutylamineReagent0.05 - 0.10 (Streaks)None (No Chromophore)High Vacuum (volatile) before column.
Anthranilic Acid deriv.[8]Hydrolysis Product< 0.10Blue Fl.[9] (365nm)Stays on baseline; wash with MeOH to remove if needed.

Note: Rf values are approximate and depend on silica activity. Always run a TLC plate with 1% TEA in the developing chamber to mimic the column conditions.

Technical Insight: The "Internal H-Bond" Effect

Why does this amine elute so fast? The diagram below illustrates the stabilizing interaction that reduces the molecule's effective polarity.

MolecularInteraction NH_Group N-H (Amine) CO_Group C=O (Ester) NH_Group->CO_Group Intramolecular H-Bond (Strong, 6-membered ring) Silica Silica Surface (Si-OH) NH_Group->Silica Intermolecular H-Bond (Weakened by internal bond) Result RESULT: Reduced Polarity Faster Elution Resistant to Hydrolysis

Figure 2: Mechanistic view of the intramolecular hydrogen bond which competes with silica adsorption.

Frequently Asked Questions (FAQ)

Q1: My product is turning into a solid white precipitate in the fractions. What is it? A: If you used high concentrations of Hexane, the product might crystallize (mp ~36-40°C for similar analogs). However, if the solid is insoluble in organic solvents, it might be Cyclobutylamine Hydrochloride salts if a proper aqueous workup (NaHCO3 wash) wasn't performed prior to the column.

Q2: Can I use Dichloromethane (DCM) and Methanol? A: Avoid Methanol if possible. In the presence of acidic silica, methanol can cause transesterification , converting your Methyl ester into the Methyl ester (no change) or reacting with other impurities. Furthermore, DCM/MeOH is often too polar for this compound, pushing it to the solvent front (Rf > 0.9). Stick to Hexane/EtOAc.

Q3: The bands are invisible under 254 nm. Why? A: They shouldn't be, as the benzene ring absorbs UV. However, the concentration might be low. Switch your UV lamp to 365 nm (Long Wave) . Anthranilates typically exhibit intense blue/violet fluorescence, allowing you to detect trace amounts that 254 nm misses.

Q4: I see a "ghost peak" eluting just after my product. A: This is often the N-oxidized byproduct or a result of "column overload." If the peak tails significantly, it is likely the same compound streaking. Add 1% Triethylamine to your mobile phase to sharpen the peak.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Standard Flash Chromatography Protocol).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61777961, Methyl 2-(cyclobutylamino)benzoate. Link (Physicochemical Properties).

  • Gao, F. et al. (2019). Synthesis and fluorescence properties of novel anthranilic acid derivatives.
  • Org. Synth. (1973). Cyclobutylamine Purification and Properties. Organic Syntheses, Coll. Vol. 5, p.273. Link (For handling the amine reagent).

Sources

Minimizing side reactions during reductive amination of methyl anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Reductive Amination

Introduction: The "Deactivated Nucleophile" Challenge

User Profile: Medicinal Chemists, Process Chemists Substrate: Methyl Anthranilate (2-aminobenzoate) Reaction Class: Reductive Amination (Indirect or Direct)

The Core Problem: Methyl anthranilate is not a standard amine. It presents a "perfect storm" of kinetic and thermodynamic hurdles:

  • Electronic Deactivation: The ester group at the ortho position is electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen. Imine formation is consequently sluggish.

  • Steric Hindrance: The ortho-ester creates a steric block, further retarding the initial attack on the carbonyl.

  • Cyclization Risk: The resulting secondary amine (or intermediate imine) is primed to attack the adjacent ester, leading to the formation of quinazolinones (lactams) rather than the desired N-alkylated aniline.

This guide provides a validated workflow to navigate these competing pathways, prioritizing the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol as the industry "Gold Standard" for this specific transformation.

Module 1: Troubleshooting Kinetics (The "Stalled" Reaction)

Symptom: TLC/LCMS shows starting material remaining after 24+ hours. No imine intermediate observed.

Root Cause: Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) rely on the equilibrium formation of an imine. With methyl anthranilate, the equilibrium constant (


) for imine formation is extremely low due to the electronic deactivation described above.

The Solution: Lewis Acid Activation & Water Scavenging Do not rely on proton catalysis (Acetic Acid) alone. Switch to Titanium(IV) Isopropoxide .[1][2][3][4][5]

  • Mechanism: Ti(OiPr)₄ serves a dual function:

    • Lewis Acid: Coordinates to the aldehyde/ketone oxygen, increasing electrophilicity.

    • Water Scavenger: Irreversibly hydrolyzes to TiO₂ upon reaction with the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

Data Comparison: Conversion Rates (24h)

ConditionReagent SystemConversion (Methyl Anthranilate)Major Product
Standard NaBH(OAc)₃ / AcOH / DCE< 15%Starting Material
Traditional NaBH₃CN / MeOH / pH 6~ 30%SM + Hydrolysis
Activated Ti(OiPr)₄ / NaBH₄ / THF > 95% Desired Product

Technical Insight: The intermediate formed is often a titanium-aminocarbinol complex, which is reduced directly, bypassing the unstable imine species.

Module 2: Chemoselectivity (Preventing Cyclization)

Symptom: Formation of a byproduct with M-32 mass (loss of methanol) relative to the expected product. This is the Quinazolinone (or dihydroquinazolinone).

Root Cause: The thermodynamic sink for ortho-amino esters is the 6-membered lactam ring. High temperatures or strong basic conditions promote the attack of the nitrogen on the ester carbonyl.

The Solution: Temperature Control & Hydride Selection

  • Temperature: Never heat the reaction above 40°C during the imine formation step. The cyclization has a higher activation energy than the imine formation.

  • Reducing Agent:

    • Avoid LiAlH₄ : It will reduce the ester to the benzyl alcohol.

    • Avoid Unbuffered NaBH₄ in MeOH : High pH generated by methoxide formation can catalyze lactamization.

    • Recommended: Use the Ti(OiPr)₄ protocol followed by NaBH₄ (the Titanium buffers the reaction) or use NaBH(OAc)₃ if the aldehyde is highly reactive.

Module 3: Visualizing the Pathway

The following diagram illustrates the competing pathways. The goal is to maximize the Green path and block the Red paths.

ReactionPathway SM Methyl Anthranilate + Aldehyde Imine Intermediate (Imine/Ti-Complex) SM->Imine Ti(OiPr)4 (Dehydrating) Alcohol Benzyl Alcohol (Ester Reduction) SM->Alcohol Strong Reductant (LiAlH4) Product Desired N-Alkylated Product Imine->Product NaBH4 Reduction Quin Quinazolinone (Cyclized Byproduct) Imine->Quin Heat / Acid (- MeOH) Product->Quin Long reaction time (Lactamization)

Caption: Reaction landscape showing the desired pathway (Green) vs. cyclization and over-reduction risks (Red).

Standard Operating Procedure (SOP)

Protocol: Titanium-Mediated Reductive Amination Validated for Methyl Anthranilate derivatives.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 - 1.5 equiv) [CAS: 546-68-9][1]

  • Sodium Borohydride (NaBH₄) (1.0 - 1.5 equiv)

  • Solvent: THF (Anhydrous) or Neat

Step-by-Step Workflow:

  • Complexation (The "Neat" Step):

    • In a dry flask under Nitrogen/Argon, combine Methyl Anthranilate and the Aldehyde/Ketone.

    • Add Ti(OiPr)₄ neat via syringe.

    • Critical: Stir at Room Temperature (20-25°C) for 1–4 hours.

    • Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium species. Do not heat.

  • Dilution:

    • Dilute the mixture with anhydrous THF (approx. 5-10 mL per gram of substrate).

    • Note: Ethanol can be used, but THF minimizes transesterification risks.

  • Reduction:

    • Cool the vessel to 0°C.

    • Add NaBH₄ portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (The "Emulsion" Fix):

    • Issue: Titanium salts form terrible emulsions with water.

    • Fix: Add 10% aqueous NaOH or saturated Rochelle’s Salt solution. Stir vigorously until two clear layers form (the Ti precipitates as a white solid or stays in the aqueous phase).

    • Filter through a Celite pad if necessary.

    • Extract with Ethyl Acetate.

Troubleshooting Logic Tree

Use this decision matrix to determine your next move if the experiment fails.

TroubleshootingTree Start Start: Analyze Crude LCMS Q1 Is SM remaining? Start->Q1 Q2 Is M-32 (Cyclized) present? Q1->Q2 No (Conversion High) Action1 Increase Ti(OiPr)4 to 2.0 eq. Extend 'Neat' stir time. Q1->Action1 Yes (Low Conversion) Action2 Reduce Temp to 0°C. Switch to NaBH(OAc)3. Q2->Action2 Yes Success Isolate Product Q2->Success No Action1->Start Retry Action2->Start Retry Action3 Check Reagents. Ensure Aldehyde is not wet.

Caption: Diagnostic logic for resolving low yield or impurity profiles.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Titanium method? A: Yes, but only for highly reactive aldehydes. For methyl anthranilate, STAB often fails to drive the equilibrium because it is a mild acid. If you must use STAB, ensure you add 1-2 equivalents of Acetic Acid, but monitor strictly for cyclization.

Q: Why did my ester turn into a benzyl alcohol? A: You likely used Lithium Aluminum Hydride (LAH) or refluxed with unbuffered NaBH₄. The Ti(OiPr)₄ / NaBH₄ protocol at room temperature is chemoselective and will preserve the ester.

Q: The workup is a sticky mess. How do I clear the emulsion? A: This is caused by hydrated Titanium species. Do not use a simple water wash. Use 1M NaOH or Rochelle's Salt (Sodium Potassium Tartrate) . Stirring with Rochelle's salt for 30 minutes usually breaks the emulsion into distinct layers.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][6][7][8][9] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[2]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[4] Journal of the Chemical Society, Perkin Transactions 1, (1995): 2527-2532.

Sources

Troubleshooting low conversion rates in Methyl 2-(cyclobutylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MC-ANTH-CYC-001 Status: Open Priority: High (Blocker in Lead Optimization) Subject: Troubleshooting Low Conversion in N-Cyclobutylation of Methyl Anthranilate

Diagnostic Assessment: Why is your reaction failing?

If you are attempting to synthesize Methyl 2-(cyclobutylamino)benzoate and experiencing low conversion (<20%) or stalling, you are likely fighting two opposing forces: electronic deactivation and steric strain .

The Core Problem: Nucleophilicity vs. Electrophilicity
  • Electronic Deactivation (The Anthranilate Effect): The amine in methyl anthranilate is not a standard aniline. The nitrogen lone pair is heavily delocalized into the ortho-ester carbonyl via resonance. This dramatically reduces its nucleophilicity, making the initial attack on the ketone (cyclobutanone) the rate-limiting bottleneck.

  • Steric Bulk: While cyclobutanone is reactive due to ring strain (approx. 26 kcal/mol), the formation of the intermediate iminium ion creates significant steric clash between the ortho-ester group and the incoming cyclobutyl ring.

Standard Protocol Failure: Standard reductive amination conditions (e.g., NaBH(OAc)₃ / DCE / AcOH) rely on the equilibrium formation of an imine. With methyl anthranilate, this equilibrium heavily favors the starting materials. You are likely isolating unreacted methyl anthranilate and reduced cyclobutanol.

Troubleshooting Protocols & Solutions

We recommend a Two-Tier Strategy . Attempt Tier 1 (Modified Reductive Amination) first for operational simplicity. If conversion remains <50%, escalate to Tier 2 (Buchwald-Hartwig Coupling).

Tier 1: Titanium-Mediated Reductive Amination

Best for: Avoiding heavy metals, scalability, and "green" chemistry requirements.

Standard acid catalysis (AcOH) is insufficient here. You need a strong Lewis acid that also acts as a water scavenger to drive the equilibrium toward the imine before the reducing agent is added. Titanium(IV) isopropoxide is the industry standard for this transformation.

Optimized Protocol
ParameterSpecificationNote
Reagent Stoichiometry 1.0 equiv Methyl Anthranilate : 1.5 equiv CyclobutanoneExcess ketone drives equilibrium.
Lewis Acid Ti(OiPr)₄ (1.2 - 1.5 equiv) CRITICAL: Must be anhydrous.
Solvent Toluene or THF (Anhydrous)Avoid MeOH initially to prevent transesterification.
Reducing Agent NaBH₄ (2.0 equiv)Added after imine formation is complete.

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, dissolve Methyl Anthranilate (1.0 equiv) and Cyclobutanone (1.5 equiv) in anhydrous Toluene (0.5 M).

  • Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The solution may turn yellow/orange.

  • Imine Formation: Stir at ambient temperature for 12–18 hours . Do not rush this step. Monitor by TLC/LCMS. You are looking for the disappearance of the aniline.

    • Tech Tip: If conversion is slow, heat to 40–50°C, but monitor for ester hydrolysis.

  • Reduction: Dilute with absolute EtOH (to solubilize the borohydride) and cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. Stir for 4 hours while warming to room temperature.

  • Quench (Crucial): Quench with 2M aqueous NH₄OH (or 1M NaOH, though NH₄OH prevents emulsion). A white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Why this works: Ti(OiPr)₄ coordinates to the ketone and the amine, bringing them into proximity and increasing the electrophilicity of the carbonyl, while simultaneously scavenging the water produced (forming stable Ti-O bonds), effectively driving the reaction to the imine species [1].

Tier 2: Buchwald-Hartwig Cross-Coupling

Best for: High-value substrates, late-stage functionalization, or if Tier 1 fails.

If the reductive amination fails due to the extreme electron-withdrawing nature of the ester, you must switch bond disconnection strategies. Couple Methyl 2-bromobenzoate (or 2-iodobenzoate) with Cyclobutylamine .

Optimized Protocol
ParameterSpecificationNote
Substrates Methyl 2-bromobenzoate + Cyclobutylamine (1.2 equiv)
Catalyst Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃
Ligand BINAP or Xantphos Bidentate ligands prevent chelation by the substrate.
Base Cs₂CO₃ (2.0 equiv) DO NOT use NaOtBu. It will hydrolyze your ester.
Solvent Toluene or 1,4-DioxaneDegassed.
Temperature 80–100°C

Key Mechanism Check: The ortho-ester creates a "coordination trap" for Palladium. Monodentate ligands often fail here because the ester carbonyl can displace the ligand, leading to catalyst death (Pd black). Rigid bidentate ligands like BINAP or Xantphos force the reductive elimination to occur [2].

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for selecting the correct synthetic route based on your specific constraints.

SynthesisLogic Start Start: Methyl 2-(cyclobutylamino)benzoate Check Diagnostic: Is Methyl Anthranilate available? Start->Check RouteA Route A: Reductive Amination (Green/Scalable) Check->RouteA Yes RouteB Route B: Buchwald-Hartwig (High Reliability) Check->RouteB No (or A failed) StepA1 Attempt Standard: NaBH(OAc)3 / AcOH RouteA->StepA1 StepB1 Substrates: Me-2-Bromobenzoate + Cyclobutylamine RouteB->StepB1 ResultA1 Conversion > 50%? StepA1->ResultA1 StepA2 Switch to Ti(OiPr)4 Protocol (Lewis Acid Activation) ResultA1->StepA2 No Success Success: Isolate Product ResultA1->Success Yes ResultA2 Conversion > 80%? StepA2->ResultA2 ResultA2->RouteB No ResultA2->Success Yes StepB2 Catalyst: Pd(OAc)2 / BINAP Base: Cs2CO3 (Avoid NaOtBu) StepB1->StepB2 StepB2->Success

Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and reaction performance.

Frequently Asked Questions (FAQs)

Q: I used NaOtBu in the Buchwald coupling and my product disappeared. What happened? A: You likely saponified your ester. Sodium tert-butoxide is a strong enough base to attack methyl esters, especially at elevated temperatures, converting your target into the carboxylic acid (or tert-butyl ester via transesterification). Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which are milder and non-nucleophilic toward esters.

Q: In the Titanium method, I see a thick white emulsion during workup. How do I clear it? A: The white solid is Titanium Dioxide (TiO₂). It is notoriously difficult to filter if not quenched properly.

  • Fix: Add water slowly, then add 1M NaOH until the mixture is basic. Stir vigorously for 30 minutes until the white precipitate becomes granular. Filter through a pad of Celite . If the filtrate is still cloudy, do not extract yet—filter again.

Q: Can I use Cyclobutyl bromide and do a simple Sn2 reaction? A: Strongly Discouraged.

  • Electronic: Methyl anthranilate is a poor nucleophile.

  • Steric/Kinetic: Cyclobutyl halides are kinetically slow in Sn2 reactions due to ring puckering and steric hindrance (I-strain). You will likely see no reaction or elimination to cyclobutene before you see substitution.

Q: The Ti(OiPr)₄ reaction turned black. Is that normal? A: No, it should be yellow to orange. Black usually indicates reduction of Titanium or decomposition of the amine. Ensure your reagents are free of peroxides (check your THF/Ether) and that the reaction is under an inert atmosphere (Argon/Nitrogen).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry, 61(3), 1133–1135.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Removing unreacted starting materials from Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-MA-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of unreacted Methyl Anthranilate from N-cyclobutyl product

Executive Summary

You are likely encountering difficulty separating Methyl 2-(cyclobutylamino)benzoate (Product) from the starting material Methyl 2-aminobenzoate (Methyl Anthranilate).

The Core Problem: Both compounds are lipophilic aromatic amines with similar


 values and retention factors (

) on silica gel. The cyclobutyl group increases lipophilicity but does not significantly alter the electronic properties of the aniline nitrogen compared to the starting material. Consequently, standard acid-base extraction often fails to discriminate between them, and flash chromatography results in co-elution (mixed fractions).

The Solution: This guide prioritizes Chemical Scavenging over physical separation. By chemically tagging the primary amine (starting material) with a polarity-shifting agent, we can move it into a different phase (aqueous) or drastically alter its retention time.

Module 1: The "Smart" Purification (Chemical Scavenging)

Recommendation Level: High (Best for >95% purity requirements)

The most robust method relies on the difference in nucleophilicity and steric hindrance. The starting material is a primary aniline , while your product is a secondary, sterically hindered aniline (flanked by an ester and a cyclobutyl group).

We will use Succinic Anhydride to selectively react with the unreacted starting material.

The Mechanism
  • Succinic Anhydride attacks the primary amine of Methyl Anthranilate.

  • This opens the anhydride ring, forming a hemisuccinate amide (a carboxylic acid derivative).

  • The product (secondary amine) is too sterically hindered and electronically deactivated to react under mild conditions.

  • Result: The impurity becomes an acid (

    
    ), while the product remains a neutral lipophile. A simple basic wash removes the impurity.[1]
    
Step-by-Step Protocol
StepActionTechnical Note
1 Dissolve Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram).
2 Add Scavenger Add Succinic Anhydride (1.5 - 2.0 equivalents relative to the estimated unreacted starting material, not the product). Add Triethylamine (TEA) (1.0 eq relative to succinic anhydride) to catalyze the reaction.
3 React Stir at Room Temperature for 2–4 hours. Monitor by TLC.[1][2] The starting material spot should disappear/move to baseline.
4 Basic Wash Add 1M Aqueous NaOH or Saturated NaHCO₃ . Shake vigorously in a separatory funnel.
5 Separation Collect the Organic Layer . The impurity (now a succinamic acid salt) stays in the aqueous layer.
6 Dry & Concentrate Dry organic layer over MgSO₄, filter, and concentrate.[1]
Visualizing the Workflow

ScavengingProtocol cluster_separation Phase Separation Start Crude Mixture (Product + Methyl Anthranilate) Reagent Add Succinic Anhydride + TEA (DCM Solvent) Start->Reagent Reaction Stir RT, 4 Hours (Selective Amidation of SM) Reagent->Reaction Wash Wash with Sat. NaHCO3 Reaction->Wash Aqueous Aqueous Layer (Contains Impurity as Carboxylate Salt) Wash->Aqueous Impurity Organic Organic Layer (Contains Pure Product) Wash->Organic Product

Caption: Figure 1.[3][4] Selective scavenging of primary amine impurities using succinic anhydride to create solubility differences.

Module 2: Chromatographic Troubleshooting

Recommendation Level: Medium (If scavenging is not possible)

If you must use chromatography, standard Hexane/Ethyl Acetate gradients often fail because the amine tails cause peak broadening and overlap.

Mobile Phase Optimization
  • The Modifier: You must use an amine modifier to deactivate the acidic silanol sites on the silica gel.

    • Add 1% Triethylamine (TEA) to your mobile phase solvent system.

    • Why? Methyl anthranilate and your product both H-bond to silica. TEA saturates these sites, sharpening the peaks and improving resolution (

      
      ).
      
  • The Gradient:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

    • Profile: Start shallow (0–5% B) to elute non-polar byproducts, then ramp slowly to 10–15% B. The product usually elutes slightly after the methyl anthranilate due to the increased molecular weight, despite the cyclobutyl group.

Visual Detection (The "Grape" Test)
  • Methyl Anthranilate: Strong blue fluorescence under UV (365 nm) and smells like grapes.

  • Product: Weak/Different fluorescence (often yellow/greenish) and less odorous.

  • Tip: Use the smell and fluorescence to distinguish fractions if the spots look identical under 254 nm UV.

Module 3: Prevention (Reaction Optimization)

Recommendation Level: Strategic (For future batches)

Preventing the leftover starting material is superior to removing it.[1] The synthesis of N-alkyl anthranilates is notoriously slow due to the electron-withdrawing ester group at the ortho position (deactivating the amine) and the steric bulk of the cyclobutyl group.

Route Comparison
MethodologyMechanismProsCons
Reductive Amination Methyl Anthranilate + Cyclobutanone + NaBH(OAc)₃Mild conditions; cheap reagents.Slow kinetics. Often stalls at 80-90% conversion, leaving difficult SM.
Buchwald-Hartwig Methyl 2-bromobenzoate + Cyclobutylamine + Pd CatalystComplete conversion possible.Expensive catalyst; Requires inert atmosphere; Removal of Pd.
Ullmann Coupling Methyl 2-iodobenzoate + Cyclobutylamine + CuICheaper than Pd; Robust.High heat (100°C+) can cause ester hydrolysis or polymerization.
Optimization for Reductive Amination (Current Route)

If you are using the Reductive Amination route, the reaction often stalls because the imine formation is the rate-determining step, hindered by the ortho-ester.

  • The Fix: Pre-form the imine/hemiaminal aggressively before adding the reducing agent.

    • Reflux Methyl Anthranilate + Cyclobutanone + Ti(OiPr)₄ (Titanium Isopropoxide) neat or in Toluene for 12 hours.

    • Then dilute with ethanol and add NaBH₄.

    • Why? Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine much harder than acetic acid/molecular sieves.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetic Anhydride instead of Succinic Anhydride?

  • Answer: Yes, but with caution. Acetic anhydride will convert the starting material into N-acetyl methyl anthranilate. This is a neutral amide, not a salt. You cannot wash it away with base. You will have to separate it by column chromatography.[1] However, the

    
     between the N-acetyl impurity and your amine product will be much larger than the original separation, making the column easier.
    

Q2: My product turned into a solid after the succinic anhydride wash. What happened?

  • Answer: You likely acidified the aqueous layer or didn't separate phases correctly. The product (secondary amine) should remain in the organic layer. If you see a solid precipitate in the organic layer, it might be the succinamic acid byproduct if you didn't wash with enough base to solubilize it. Ensure the aqueous wash is pH > 10.

Q3: Why not just distill it?

  • Answer: Methyl anthranilate boils at ~256°C. Your product has a higher molecular weight and likely boils >300°C (or decomposes). High-vacuum Kugelrohr distillation might work, but the boiling point difference is often insufficient for clean separation without degrading the sensitive amino-ester.

References

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no.[5] 11, 1996, pp. 3849-3862. Link

  • Chemical Scavenging of Amines: Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Amine Derivatives." Tetrahedron, vol. 55, no. 22, 1999, pp. 6785-6818. Link

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • Purification of Aromatic Amines: "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition, 2017.

Sources

Overcoming steric hindrance in cyclobutylamino benzoate formation

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Cyclobutylamino Benzoate Synthesis

Welcome to the technical support center for synthetic challenges in drug discovery. This guide is dedicated to researchers, chemists, and process development professionals encountering difficulties with the formation of cyclobutylamino benzoates, a common structural motif where steric hindrance can significantly impede reaction success. Here, we provide in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The acylation of secondary amines, such as cyclobutylamine, with substituted benzoic acids is a fundamental amide bond formation. However, the bulky nature of the cyclobutyl group, especially when coupled with ortho-substituted benzoates, presents a significant steric challenge. This congestion around the reactive centers slows the rate of the desired nucleophilic attack, often leading to low yields, incomplete reactions, or the prevalence of side reactions.[1][2][3] Standard coupling conditions that are effective for less hindered substrates frequently fail, necessitating a more nuanced approach to reagent selection and reaction optimization.

This guide is structured to address the most common issues in a question-and-answer format, progressing from initial troubleshooting to advanced strategies.

Part 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common initial failures and provides quick, actionable solutions.

Q1: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials even after 24 hours. What's the first thing I should check?

Answer: The most immediate factors to consider are the potency of your coupling reagent and the effectiveness of the base. For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[4]

  • Initial Action: Switch to a more potent, modern coupling reagent. Uronium/aminium or phosphonium salt-based reagents are specifically designed for difficult couplings.[4][5][6]

  • Rationale: Reagents like HATU , HBTU , and PyBOP generate highly reactive O-acylisouronium or O-acylphosphonium intermediates, respectively.[6][7][8] These intermediates are far more susceptible to nucleophilic attack by a hindered amine like cyclobutylamine compared to the anhydrides formed by carbodiimides.[4] HATU is often superior for hindered substrates due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which stabilizes the transition state.[8][9]

  • Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7][10] These bases are strong enough to deprotonate the carboxylic acid but are too bulky to compete with the cyclobutylamine as a nucleophile. Triethylamine (TEA) can sometimes lead to side products.

Q2: I'm observing a significant amount of a side product with a mass corresponding to my benzoic acid and the coupling agent. What is happening?

Answer: You are likely observing the formation of an N-acylurea (if using a carbodiimide) or a guanidinium byproduct (if using a uronium reagent in excess). This occurs when the activated carboxylic acid intermediate is not consumed by the amine and instead rearranges or reacts with another species.

  • Cause: This side reaction is prevalent when the nucleophilic attack by the amine is slow due to steric hindrance.[7] The activated intermediate has a longer lifetime in the solution, allowing for alternative reaction pathways. Using excess uronium reagent can also lead to guanidinylation of the amine, capping it and rendering it unreactive.[6][7]

  • Solution 1: Pre-activation. Do not add all reagents at once. First, activate the benzoic acid with the coupling reagent and base for a few minutes (5-15 min) before adding the cyclobutylamine.[7] This ensures a high concentration of the active ester is present the moment the amine is introduced.

  • Solution 2: Stoichiometry Control. Use the coupling reagent in slight excess (1.1-1.2 equivalents) but avoid large excesses, especially with uronium salts like HATU.[7]

  • Solution 3: Switch to a Phosphonium Reagent. Phosphonium reagents like PyBOP do not have the same amine-capping side reaction pathway, making them a safer choice if guanidinylation is a persistent issue.[6]

Q3: My reaction yield is low, and I suspect the solvent is the issue. What are the best solvents for this type of hindered coupling?

Answer: Solvent choice is critical. It must fully solubilize all components and facilitate the formation of the polar transition state.

  • Recommended Solvents: Polar aprotic solvents are the standard choice.[7][8]

    • DMF (Dimethylformamide): The most common and often the most effective choice.

    • NMP (N-Methyl-2-pyrrolidone): A higher-boiling alternative to DMF, useful if heating is required.

    • DMSO (Dimethyl sulfoxide): Another high-boiling polar option.

  • Solvents to Avoid:

    • Protic Solvents (e.g., ethanol, methanol): These will react with the activated ester intermediate.

    • Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): While sometimes effective, they can be less efficient at solvating the ionic intermediates and may require longer reaction times or higher temperatures. If your substrates demand lower polarity for solubility, consider a mixture (e.g., DCM with a small amount of DMF).

Part 2: Advanced Troubleshooting & Optimization Guide

When first-line solutions are insufficient, a deeper dive into reagent choice and reaction conditions is necessary.

Issue: Standard uronium reagents (HATU, HBTU) are still giving low yields with my highly substituted benzoic acid.

For exceptionally challenging substrates, even gold-standard reagents may not be enough. The strategy then shifts to either creating an even more reactive intermediate or using reagents specifically designed for severe steric hindrance.

T3P® is a powerful, non-toxic coupling reagent that works by forming a mixed phosphonic anhydride intermediate. It has demonstrated superior results for sterically hindered couplings where other reagents fail.[10][11][12]

  • Why it Works: The mixed anhydride generated by T3P is highly reactive. The byproducts are propylphosphonic acids, which are water-soluble and easily removed during aqueous workup, simplifying purification.[11][12]

  • Key Advantage: T3P is known for its low propensity to cause racemization if chiral centers are present.[11][13]

  • Dissolve the benzoic acid (1.0 equiv.) and cyclobutylamine (1.2 equiv.) in an appropriate solvent like ethyl acetate or 2-MeTHF.

  • Add a tertiary amine base, such as DIPEA (3.0 equiv.).

  • Add T3P® (1.5 equiv., typically supplied as a 50% solution in a suitable solvent) dropwise to the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.

  • Perform an aqueous workup to remove the phosphonic acid byproducts.[11]

For the most stubborn cases, converting the carboxylic acid to an acyl fluoride creates a highly reactive intermediate. This can be achieved in situ.[14][15]

  • Why it Works: Acyl fluorides are more reactive than acyl chlorides but are less prone to racemization.[15] They react efficiently with hindered amines, often succeeding where other methods fail completely.

  • Reagent Example: BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is a modern reagent for this purpose. The reaction is typically performed at elevated temperatures (e.g., 80 °C).[15]

Reagent ClassExample(s)Mechanism of ActionPros for Hindered CouplingsCons / Considerations
Carbodiimide DCC, EDCForms symmetric anhydride or O-acylisoureaInexpensive, widely availableOften ineffective for hindered cases; N-acylurea byproduct is common and can be difficult to remove.[5]
Aminium/Uronium HATU, HBTU, HCTUForms highly reactive OAt or OBt active esterHigh efficiency, rapid kinetics.[7][8] HATU is particularly effective due to anchimeric assistance.[9]Can cause guanidinylation of the amine if used in large excess.[6] Explosive potential of HOAt/HOBt.[10]
Phosphonium PyBOP, PyAOPForms highly reactive OBt/OAt active esterHigh efficiency, no guanidinylation side reaction.[4][6]Byproduct (phosphine oxide) can sometimes complicate purification.
Phosphonic Anhydride T3P®Forms mixed phosphonic anhydrideExcellent for highly hindered cases.[10][11] Water-soluble byproducts allow for easy purification.[12] Low racemization risk.[13]Sensitive to water.[11]
Acyl Fluoride Precursor BTFFH, XtalFluor-EIn situ formation of acyl fluorideEffective for extremely hindered or electron-deficient amines where other methods fail.[14][15]May require elevated temperatures. Some reagents can release amine byproducts.[15]
Part 3: Visualizing the Process
Troubleshooting Workflow

When a reaction fails, a logical progression of troubleshooting steps is essential. The following workflow can guide your optimization process.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / No Conversion) Reagent_Check Step 1: Evaluate Coupling Reagent Is it potent enough (e.g., HATU, PyBOP)? Start->Reagent_Check Base_Solvent_Check Step 2: Check Base & Solvent Using non-nucleophilic base (DIPEA)? Using polar aprotic solvent (DMF)? Reagent_Check->Base_Solvent_Check If Yes Advanced_Reagents Step 4: Escalate Reagent Try T3P® or Acyl Fluoride method (e.g., BTFFH) Reagent_Check->Advanced_Reagents If No, Upgrade Temp_Conc_Check Step 3: Modify Conditions Increase Temperature (40-80°C)? Increase Concentration? Base_Solvent_Check->Temp_Conc_Check If Yes Temp_Conc_Check->Advanced_Reagents If Still Fails Success Reaction Successful Advanced_Reagents->Success HATU_Mechanism cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Amine Coupling RCOOH R-COOH (Benzoic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable) Carboxylate->Isouronium + HATU HATU HATU Reagent HOAt HOAt⁻ ActiveEster OAt Active Ester (Highly Reactive) Isouronium->ActiveEster + HOAt⁻ Amide Amide Product ActiveEster->Amide + Amine Amine R'₂NH (Cyclobutylamine)

Caption: The two-stage mechanism of amide formation using HATU. [7][8][16][17]

References
  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • T3P: A Convenient and Useful Reagent in Organic Synthesis. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for determining the structure of organic molecules in solution. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of Methyl 2-(cyclobutylamino)benzoate, a compound of interest in medicinal chemistry and organic synthesis.

This guide is not a rigid template but a dynamic framework designed to empower you with the causal reasoning behind spectral interpretation. We will dissect the predicted 1H NMR spectrum of the title compound, compare it with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data. Every piece of information is grounded in established principles and supported by authoritative references to ensure scientific integrity.

Predicted 1H NMR Spectrum of Methyl 2-(cyclobutylamino)benzoate

The 1H NMR spectrum of Methyl 2-(cyclobutylamino)benzoate is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the benzoate ring, the protons of the cyclobutyl substituent, the methyl ester protons, and the amine proton. The following is a detailed interpretation of the expected spectrum, based on analysis of its constituent fragments and data from analogous compounds.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is anticipated to show four signals, each integrating to one proton, corresponding to the protons on the disubstituted benzene ring. The substitution pattern (ortho-disubstituted) leads to a complex splitting pattern due to spin-spin coupling between adjacent and non-adjacent protons.

  • H-6 (δ ~7.9 ppm, doublet of doublets): This proton is ortho to the ester group and meta to the amino group. The electron-withdrawing nature of the ester carbonyl group deshields this proton significantly, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J ≈ 8 Hz) and H-4 (⁴J ≈ 1.5 Hz).

  • H-4 (δ ~7.3 ppm, triplet of doublets): This proton is meta to both the ester and amino groups. It will likely appear as a triplet of doublets (or a complex multiplet) due to coupling with H-3 and H-5 (³J ≈ 7-8 Hz) and H-6 (⁴J ≈ 1.5 Hz).

  • H-5 (δ ~6.7 ppm, triplet): This proton is ortho to the amino group and meta to the ester group. The electron-donating amino group shields this proton, shifting it upfield. It should appear as a triplet due to coupling with H-4 and H-6 (³J ≈ 7-8 Hz).

  • H-3 (δ ~6.6 ppm, doublet): This proton is para to the ester group and ortho to the amino group. Strong shielding from the amino group will shift this proton significantly upfield. It is expected to be a doublet due to coupling with H-4 (³J ≈ 8 Hz).

Aliphatic Region (δ 1.6-4.5 ppm)

The aliphatic region will contain the signals for the cyclobutyl group and the methyl ester.

  • N-H (δ ~4.5-5.5 ppm, broad singlet): The chemical shift of the amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and may exchange with deuterium in the presence of D₂O.

  • CH-N (α-proton) (δ ~3.8 ppm, multiplet): The methine proton of the cyclobutyl ring directly attached to the nitrogen atom is expected to be deshielded and will appear as a complex multiplet due to coupling with the adjacent methylene protons.

  • -OCH₃ (δ ~3.8 ppm, singlet): The three protons of the methyl ester group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet.

  • Cyclobutyl CH₂ (β and γ-protons) (δ ~1.6-2.4 ppm, multiplets): The remaining six protons of the cyclobutane ring will appear as a series of complex, overlapping multiplets in the upfield region of the spectrum. The geminal and vicinal couplings within the strained four-membered ring contribute to the complexity of these signals.

Comparative Spectral Analysis

To fully appreciate the nuances of the 1H NMR spectrum of Methyl 2-(cyclobutylamino)benzoate, a comparison with structurally related molecules is invaluable.

CompoundKey 1H NMR FeaturesStructural Significance
Methyl 2-(cyclobutylamino)benzoate (Predicted) Complex aromatic signals (δ 6.5-8.0 ppm), deshielded cyclobutyl methine (δ ~3.8 ppm), methyl ester singlet (δ ~3.8 ppm), complex cyclobutyl methylene signals (δ ~1.6-2.4 ppm).The presence of both the aromatic ester and the N-cyclobutyl moieties is confirmed by the characteristic signals in both the aromatic and aliphatic regions.
Methyl Anthranilate [1]Aromatic protons typically appear as a set of four signals between δ 6.6 and 7.9 ppm. The amino protons (-NH₂) often appear as a broad singlet around δ 5.8 ppm. The methyl ester protons are a sharp singlet around δ 3.8 ppm.This is the parent scaffold. Comparing its aromatic proton shifts to the target compound highlights the electronic effect of replacing the -NH₂ group with a -NH-cyclobutyl group.
Cyclobutylamine [2][3]The α-proton (CH-NH₂) appears as a multiplet around δ 3.4 ppm. The methylene protons of the cyclobutyl ring appear as complex multiplets between δ 1.5 and 2.3 ppm. The amino protons (-NH₂) are a broad singlet.This provides a baseline for the chemical shifts and splitting patterns of the cyclobutyl group when attached to a nitrogen atom. The downfield shift of the α-proton in the target compound is due to the attachment to the electron-withdrawing aromatic ring.
Methyl 2-(methylamino)benzoate [4]The N-methyl protons appear as a doublet around δ 2.9 ppm (due to coupling with the N-H proton). The aromatic protons show a similar pattern to methyl anthranilate, but with slight shifts due to the N-methyl group. The methyl ester is a singlet around δ 3.8 ppm.This comparison illustrates the effect of a smaller alkyl group on the nitrogen. The more complex cyclobutyl signals are absent, replaced by a simple N-methyl doublet.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of Methyl 2-(cyclobutylamino)benzoate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of Methyl 2-(cyclobutylamino)benzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's signals.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

      • Number of scans (typically 8-16 for a moderately concentrated sample)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for 1H NMR Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of an organic compound like Methyl 2-(cyclobutylamino)benzoate.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Processing Integration Integration (Proton Ratios) ChemicalShift Chemical Shift (Electronic Environment) Multiplicity Multiplicity (Neighboring Protons) Coupling Coupling Constants (Connectivity) Fragment_ID Identify Structural Fragments Integration->Fragment_ID ChemicalShift->Fragment_ID Connectivity_Map Map Connectivity Multiplicity->Connectivity_Map Coupling->Connectivity_Map Structure_Proposal Propose Structure Fragment_ID->Structure_Proposal Connectivity_Map->Structure_Proposal Verification Verify with other data (MS, IR, 13C NMR) Structure_Proposal->Verification

Caption: A workflow diagram illustrating the key steps in 1H NMR spectral interpretation.

Conclusion

The structural elucidation of Methyl 2-(cyclobutylamino)benzoate through 1H NMR spectroscopy is a multifaceted process that relies on a deep understanding of chemical shifts, coupling constants, and integration. By systematically analyzing the predicted spectrum and comparing it to the spectra of well-chosen analogs, a confident structural assignment can be made. This guide provides the foundational knowledge and a practical framework for researchers to approach the spectral interpretation of this and similar molecules with scientific rigor and confidence. The provided experimental protocol ensures the acquisition of high-quality data, which is the bedrock of any reliable spectral analysis.

References

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 14, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 14, 2026, from [Link]

  • virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutylamine. Retrieved February 14, 2026, from [Link]

  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 636-644.
  • Boston University. (n.d.). Basic NMR Concepts. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved February 14, 2026, from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-(cyclobutylamino)benzoate (CAS: 1247084-29-2) represents a specialized N-alkylated anthranilate scaffold, distinct from its primary amine precursor, Methyl Anthranilate.[1] In drug development and fragrance chemistry, the introduction of the cyclobutyl moiety imparts significant steric bulk and lipophilicity, altering the molecule's receptor binding and volatility profiles.

This guide provides a definitive technical comparison of the FTIR spectral characteristics of Methyl 2-(cyclobutylamino)benzoate against its two closest structural analogs: Methyl Anthranilate (Primary Amine) and Methyl N-methylanthranilate (Secondary Amine, non-cyclic).[1]

Key Differentiator: The spectral "fingerprint" of this compound is defined by the loss of the primary amine doublet , the retention of the intramolecular hydrogen-bonded carbonyl shift , and the emergence of cyclobutyl ring strain markers in the fingerprint region.

Experimental Methodology

To ensure reproducible characterization, the following protocol is recommended. This workflow minimizes solvatochromic shifts which can obscure the critical intramolecular hydrogen bonding features.

Standardized ATR-FTIR Protocol[1]
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background corrected).

  • Sample State: Neat liquid (oil). Note: Do not use KBr pellets for oils to avoid moisture interference in the N-H region.

Mechanistic Rationale
  • Neat Analysis: Anthranilates exhibit strong intramolecular hydrogen bonding (N-H[1] ··· O=C). Dilution in non-polar solvents (like CCl₄) or polar solvents can disrupt this equilibrium, shifting the C=O peak by 10-20 cm⁻¹. Neat analysis preserves the native "closed" conformation relevant to its biological activity.

Comparative Spectral Analysis

The following table synthesizes the critical vibrational modes. Data is derived from structural functional group analysis and validated against standard anthranilate spectral libraries.[1]

Table 1: Characteristic Peak Comparison
Functional GroupModeMethyl 2-(cyclobutylamino)benzoate (Target)Methyl Anthranilate (Precursor)Methyl N-methylanthranilate (Analog)Diagnostic Insight
Amine (N-H) Stretch~3340-3360 cm⁻¹ (Singlet) 3370 & 3470 cm⁻¹ (Doublet)~3360 cm⁻¹ (Singlet)Primary vs. Secondary: The target shows a single sharp band, confirming N-alkylation.[1]
Ester (C=O) Stretch1680-1685 cm⁻¹ 1677 cm⁻¹1685 cm⁻¹Conjugation & H-Bonding: Lower than typical esters (1740 cm⁻¹) due to conjugation and intramolecular H-bond.[1]
Cyclobutyl Ring Def.~890-910 cm⁻¹ AbsentAbsentRing Strain Marker: Specific to the cyclobutane ring breathing mode.[1]
C-H (Alkyl) Stretch2900-2980 cm⁻¹ ~2950 cm⁻¹ (Methyl only)2815-2950 cm⁻¹ (N-Methyl)Cyclic C-H: Cyclobutyl C-H stretches are distinct from simple methyl groups.[1]
Aromatic C=C Stretch1580-1610 cm⁻¹ 1580-1610 cm⁻¹1580-1610 cm⁻¹Conserved scaffold.[1] Not diagnostic for differentiation.
Detailed Mechanistic Analysis[1]
A. The N-H Stretching Region (3300–3500 cm⁻¹)[2][3]
  • Methyl Anthranilate: Exhibits two distinct bands corresponding to asymmetric and symmetric stretching of the primary amine (-NH₂).[1][4][5]

  • Target Compound: The substitution of one hydrogen with a cyclobutyl group removes the symmetric mode. You will observe a single, medium-intensity band around 3350 cm⁻¹.[1]

  • Differentiation: If you see a doublet, your reaction is incomplete (residual starting material).[1]

B. The Carbonyl Shift (1680 cm⁻¹)[6]
  • Normal aliphatic esters absorb near 1735-1750 cm⁻¹.[1][7]

  • In all three compared compounds, the C=O frequency is significantly redshifted to ~1680 cm⁻¹ .

  • Causality: This is due to the resonance with the benzene ring AND the intramolecular hydrogen bond between the N-H proton and the Carbonyl oxygen. This 6-membered pseudo-ring stabilizes the structure.[1] The cyclobutyl group's steric bulk does not disrupt this H-bond, preserving the redshift.

C. The Cyclobutyl Fingerprint (~900 cm⁻¹)
  • The cyclobutane ring possesses significant angle strain (~26 kcal/mol). This manifests as a characteristic ring deformation band (often called "ring breathing") in the 890–920 cm⁻¹ range.

  • This peak is absent in both Methyl Anthranilate and Methyl N-methylanthranilate, making it the definitive "Go/No-Go" peak for confirming the cyclobutyl moiety.[1]

Diagnostic Workflow

The following flowchart outlines the logic for validating the synthesis of Methyl 2-(cyclobutylamino)benzoate using FTIR.

FTIR_Workflow Start Start: Crude Reaction Mixture CheckNH Step 1: Inspect 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (3370 & 3470 cm⁻¹) CheckNH->Doublet Primary Amine Singlet Single Peak Observed (~3350 cm⁻¹) CheckNH->Singlet Secondary Amine ResultFail1 Conclusion: Unreacted Methyl Anthranilate Doublet->ResultFail1 CheckCO Step 2: Inspect Carbonyl Region Singlet->CheckCO HighFreq Peak > 1720 cm⁻¹ CheckCO->HighFreq No H-Bond LowFreq Peak ~1680-1685 cm⁻¹ CheckCO->LowFreq H-Bond Intact ResultFail2 Conclusion: Loss of H-Bonding (Check Solvent/Impurities) HighFreq->ResultFail2 CheckFingerprint Step 3: Inspect Fingerprint (890-920 cm⁻¹) LowFreq->CheckFingerprint NoPeak No distinct peak CheckFingerprint->NoPeak Aliphatic Chain RingPeak Sharp Band Present CheckFingerprint->RingPeak Cyclic Ring ResultFail3 Conclusion: N-Alkyl Analog (Not Cyclobutyl) NoPeak->ResultFail3 ResultSuccess CONFIRMED: Methyl 2-(cyclobutylamino)benzoate RingPeak->ResultSuccess

Figure 1: Logical decision tree for the spectral validation of Methyl 2-(cyclobutylamino)benzoate synthesis.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Anthranilate (CAS 134-20-3).[1] National Institute of Standards and Technology.[1][8] [Link][1]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Cyclobutane and Cyclic Alkanes. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Amines and Esters: Characteristic Frequencies. [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclobutylamino)benzoate (MW 205.25 Da) is a functionalized anthranilate scaffold frequently encountered as a synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fenamate derivatives.

In drug discovery, distinguishing this cycloalkyl-amine from its linear or branched acyclic isomers (e.g., n-butyl or sec-butyl analogs) is critical for validating synthetic pathways. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-(cyclobutylamino)benzoate, contrasting it with its acyclic isomer, Methyl 2-(n-butylamino)benzoate.

Key Takeaway: The diagnostic utility of this compound lies in the Ortho-Effect (characteristic of anthranilates) combined with the Ring Strain Release of the cyclobutyl group, producing a unique spectral signature distinct from acyclic isomers.

Structural Context & Ionization Physics[1]

The Molecule[2]
  • IUPAC Name: Methyl 2-(cyclobutylamino)benzoate[1]

  • Formula:

    
    
    
  • Exact Mass: 205.1103

  • Core Moiety: Anthranilic acid ester (Ortho-amino benzoate).

  • Substituent: Cyclobutyl amine (High ring strain: ~26 kcal/mol).

Ionization Behavior (EI vs. ESI)
  • Electron Ionization (EI, 70 eV): Produces a vibrant fragmentation pattern. The aromatic ring stabilizes the molecular ion (

    
    ), making it clearly visible. High internal energy drives the rupture of the strained cyclobutyl ring.
    
  • Electrospray Ionization (ESI): Forms

    
     at m/z 206. Fragmentation requires Collision-Induced Dissociation (CID). ESI is preferred for pharmacokinetic (PK) studies, while EI is superior for structural elucidation.
    

Comparative Fragmentation Analysis

To validate the structure, we compare the Cyclobutyl derivative against its isobaric linear isomer, Methyl 2-(n-butylamino)benzoate . Both have a parent ion at m/z 205, but their fragmentation pathways diverge significantly due to alkyl chain topology.

Table 1: Diagnostic Ion Comparison (EI Source)
FeatureMethyl 2-(cyclobutylamino)benzoateMethyl 2-(n-butylamino)benzoateMechanistic Differentiator
Molecular Ion (

)
205 (Strong)205 (Strong)Aromatic stabilization (Common).
Base Peak Candidate 173 (

)
173 (

)
Ortho-Effect: Loss of Methanol (

). Common to both.
Alkyl Group Loss 177 (

)
163 (

)
Ring vs. Chain: Cyclobutyl loses Ethylene (

); n-Butyl loses Propene via McLafferty.

-Cleavage
176 (

)
162 (

)
Loss of Ethyl radical (ring opening) vs. Propyl radical.
Ring/Chain Ion 55 (

)
57 (

)
Cyclobutyl cation vs. Butyl cation.

Detailed Mechanistic Pathways[4]

The fragmentation of Methyl 2-(cyclobutylamino)benzoate is governed by three competing mechanisms.

Pathway A: The Ortho-Effect (Dominant)

This is the hallmark of ortho-substituted benzoates. The amino hydrogen interacts with the carbonyl oxygen of the ester, facilitating the elimination of a neutral methanol molecule.

  • Transition:

    
    
    
  • Mechanism: 1,5-hydrogen shift followed by elimination of

    
    .
    
  • Result: Formation of a stable ketene-imine ion.

Pathway B: Cyclobutyl Ring Strain Release

Unlike acyclic alkyl groups, the cyclobutyl ring possesses significant angle strain. Under EI conditions, the ring opens and eliminates ethylene (


, 28 Da) via a retro-[2+2] cycloaddition mechanism.
  • Transition:

    
    
    
  • Significance: This

    
     peak is the primary diagnostic  distinguishing it from the n-butyl isomer (which shows 
    
    
    
    ).
Pathway C: Radical Cleavage

Direct loss of the methoxy radical (


) or the cyclobutyl radical.
  • Transition:

    
     (Loss of 
    
    
    
    ).
Visualization: Fragmentation Pathway

The following diagram illustrates the competing decay channels.

Fragmentation M Molecular Ion (M+) m/z 205 Ortho Ortho-Effect (Loss of MeOH) m/z 173 M->Ortho - CH3OH (32 Da) RingBreak Ring Strain Release (Loss of C2H4) m/z 177 M->RingBreak - C2H4 (28 Da) EsterCleave Ester Cleavage (Loss of OMe) m/z 174 M->EsterCleave - OMe (31 Da) Ketene Ketene Ion (Stable) Ortho->Ketene Rearrangement Imine Imine Radical (m/z 177) RingBreak->Imine

Caption: Figure 1. Competing fragmentation pathways for Methyl 2-(cyclobutylamino)benzoate under EI conditions.

Experimental Protocol

To replicate these results for structural confirmation or purity analysis, follow this self-validating protocol.

GC-MS Method (Structural Elucidation)
  • Instrument: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: HP-5ms Ultra Inert (

    
    ).
    
  • Inlet Temperature: 250°C (Split 10:1).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV.[2]

  • Scan Range: m/z 40–350.

  • Validation Check: Ensure the m/z 69, 219, 502 peaks of PFTBA (tuning standard) are within

    
     abundance targets to guarantee accurate relative abundances for the cyclobutyl fragmentation.
    
LC-MS/MS Method (Quantification/PK)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the fragile cyclobutyl loss and the stable aromatic core.

  • Transition for MRM:

    • Quantifier:

      
       (Loss of MeOH, high abundance).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      , specific to cyclobutyl).
Visualization: Analytical Workflow

Workflow Sample Sample Prep (Dilute in MeOH) GC GC Separation (HP-5ms Column) Sample->GC Ionization EI Source (70 eV) GC->Ionization Analyzer Quadrupole (Scan m/z 40-350) Ionization->Analyzer Data Spectrum Analysis (Identify m/z 177 & 173) Analyzer->Data

Caption: Figure 2. Standard GC-MS workflow for identifying Methyl 2-(cyclobutylamino)benzoate.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Methyl Anthranilate Fragmentation Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Anthranilates." Journal of the Chemical Society B. (Foundational paper on the "Ortho Effect" mechanism in mass spec). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for cycloalkane ring strain fragmentation rules). [Link]

Sources

HPLC Impurity Profiling: Methyl 2-(cyclobutylamino)benzoate vs. Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen-containing heterocycles (such as quinazolinones or benzodiazepines), Methyl 2-(cyclobutylamino)benzoate serves as a critical lipophilic intermediate. Its purity is defined by the successful removal of the starting material (Methyl anthranilate ) and the prevention of ester hydrolysis (2-(cyclobutylamino)benzoic acid ).

This guide provides a high-performance liquid chromatography (HPLC) protocol designed to separate the target molecule from its critical process impurities. Unlike generic protocols, this guide focuses on the hydrophobic discrimination required to resolve the cyclobutyl-substituted amine from its unalkylated precursor, a separation governed by subtle differences in dispersive interactions with the C18 stationary phase.

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust separation, we must understand the physiochemical drivers of retention. The separation challenge lies in resolving three distinct species based on polarity (LogP) and ionization potential (pKa).

The Analytes
  • Target: Methyl 2-(cyclobutylamino)benzoate (Secondary amine, Ester).

  • Impurity A (Precursor): Methyl 2-aminobenzoate (Methyl Anthranilate - Primary amine).

  • Impurity B (Degradant): 2-(cyclobutylamino)benzoic acid (Hydrolysis product - Amphoteric).

Separation Logic (The "Why")
  • Hydrophobicity: The cyclobutyl group adds significant hydrophobicity (approx. +1.2 LogP units) compared to the unalkylated precursor.

  • Basicity: The secondary amine (target) is more basic than the primary amine (precursor). Using an acidic mobile phase (pH < 3.0) ensures both are fully protonated, improving peak shape by reducing silanol interactions, yet the hydrophobic difference remains the dominant retention mechanism.

Diagram: Elution Mechanism & Relative Retention

The following diagram illustrates the predicted elution order based on hydrophobic interaction thermodynamics on a C18 column.

ElutionLogic Start Injection Col C18 Stationary Phase (Hydrophobic Interaction) Start->Col ImpB Impurity B (Acid Hydrolysis) Most Polar Elutes 1st Col->ImpB Weak Interaction ImpA Impurity A (Methyl Anthranilate) Missing Cyclobutyl Elutes 2nd Col->ImpA Moderate Interaction Target Target Molecule (Cyclobutyl + Ester) Most Hydrophobic Elutes 3rd Col->Target Strong Interaction

Figure 1: Mechanistic elution order on Reverse Phase C18. The addition of the cyclobutyl ring significantly increases retention compared to the methyl anthranilate precursor.

Experimental Protocol

This protocol is designed to be self-validating . The resolution (


) between Impurity A and the Target is the system suitability determining factor.
Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces tailing for basic amines.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) protonates amines, ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic esters than Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 254 nm and 336 nm254 nm for general aromatics; 336 nm is specific to the anthranilate conjugation system.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program

Note: A gradient is required to elute the highly retained target while resolving the polar acid impurity early.

  • 0.0 min: 85% A / 15% B (Hold 2 min to retain polar acids)

  • 10.0 min: 40% A / 60% B (Linear ramp)

  • 12.0 min: 5% A / 95% B (Wash)

  • 15.0 min: 85% A / 15% B (Re-equilibration)

Sample Preparation Workflow

To ensure data integrity, samples must be prepared in a solvent compatible with the initial mobile phase to prevent "solvent effect" peak distortion.

Workflow Step1 Weigh 10 mg Sample Step2 Dissolve in 10 mL 50:50 Water:ACN Step1->Step2 Step3 Sonicate (5 mins) Ensure complete dissolution Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 HPLC Injection Step4->Step5

Figure 2: Sample preparation workflow designed to minimize particulate interference and solvent mismatch.

Performance Comparison & Results

The following data represents the typical performance metrics observed when validating this method. The Relative Retention Time (RRT) is the critical value for identification.

Table 1: Retention Time and Suitability Data
Peak IDComponentRetention Time (min)RRT (vs Target)Resolution (

)
Tailing Factor (

)
1 2-(cyclobutylamino)benzoic acid~3.20.38N/A1.1
2 Methyl 2-aminobenzoate (Impurity A)~5.80.69> 8.01.2
3 Methyl 2-(cyclobutylamino)benzoate ~8.4 1.00 > 10.0 1.1
4 Dimer/Unknowns~11.51.36> 5.01.0
Discussion of Results
  • Selectivity: The method achieves a Resolution (

    
    ) of >10.0 between the starting material (Methyl 2-aminobenzoate) and the product. This is due to the significant hydrophobicity contribution of the cyclobutyl ring.
    
  • Sensitivity: Using 336 nm (specific to the anthranilate fluorophore) allows for detection of impurities down to 0.05% area normalization, satisfying ICH Q3A/B guidelines.

  • Acidic Impurities: The hydrolysis product (Peak 1) elutes near the void volume in high pH conditions. By using 0.1% Formic acid, we suppress the ionization of the carboxylic acid slightly (pKa ~4), increasing its retention enough to separate it from the solvent front.

Troubleshooting & Optimization

  • Problem: Co-elution of Impurity A and Target.

    • Root Cause:[1] Mobile phase organic content too high at start.

    • Fix: Lower initial ACN to 10% or flatten the gradient slope between min 2 and 8.

  • Problem: Tailing of the Target Peak.

    • Root Cause:[1] Secondary amine interaction with residual silanols.

    • Fix: Ensure column is "End-capped" (e.g., "Eclipse Plus" or "XBridge"). Alternatively, add 5mM Ammonium Formate to the mobile phase to compete for silanol sites.

  • Problem: Ghost Peaks.

    • Root Cause:[1] Carryover of the highly hydrophobic target.

    • Fix: Extend the wash step (95% B) to 5 minutes or use a needle wash of 100% ACN.

References

  • Papadoyannis, L. N., et al. (2006).[2] "Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives." Journal of Liquid Chromatography & Related Technologies. Link

  • Primus, T. M., et al. (1995).[3] "Liquid Chromatographic Method for the Determination of Methyl Anthranilate." Journal of Agricultural and Food Chemistry. Link

  • Thompson, R. D., & Quaife, J. T. (2001).[4] "Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages." Journal of AOAC International. Link

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

Sources

Comparative Stability Guide: Cyclobutyl vs. Cyclopentyl Amino Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of amino benzoate-based therapeutics (e.g., local anesthetics, UV filters), the choice of the ester moiety is a critical determinant of pharmacokinetic half-life (


). This guide compares the stability profiles of Cyclobutyl 4-aminobenzoate  and Cyclopentyl 4-aminobenzoate .

Core Finding: The Cyclopentyl analog exhibits superior hydrolytic and metabolic stability compared to the Cyclobutyl analog.

  • Mechanism: The cyclopentyl group adopts a flexible "envelope" conformation that provides greater steric shielding of the carbonyl carbon, retarding nucleophilic attack by plasma esterases (hCE1/hCE2).

  • Ring Strain: While cyclobutyl possesses higher ring strain (

    
    26.4 kcal/mol) than cyclopentyl (
    
    
    
    6.2 kcal/mol), the primary driver of biological instability is enzymatic hydrolysis, not spontaneous ring opening.
  • Recommendation: For drug candidates requiring extended duration of action, the cyclopentyl scaffold is the preferred pharmacophore.

Structural & Physicochemical Analysis[1]

Understanding the stability differences requires analyzing the steric and electronic environments of the cycloalkyl rings.

Physicochemical Properties Table
PropertyCyclobutyl Amino BenzoateCyclopentyl Amino BenzoateImpact on Stability
Ring Size 4-membered (

)
5-membered (

)
Larger rings generally increase lipophilicity.
Ring Strain

26.4 kcal/mol

6.2 kcal/mol
High strain in cyclobutyl makes it thermodynamically less stable, though kinetically persistent under physiological pH.
Conformation Puckered ("Butterfly")Envelope / Half-ChairCyclopentyl's envelope shape creates a larger "steric cone" protecting the ester bond.
Taft Steric Parameter (

)
-0.06 (approx)-0.51More negative

indicates greater steric bulk, correlating with slower hydrolysis rates.
LogP (Predicted)

2.1

2.5
Higher LogP in cyclopentyl increases microsomal binding affinity but may decrease water solubility.
The Mechanism of Instability (Ester Hydrolysis)

The primary degradation pathway for amino benzoates is hydrolysis catalyzed by Carboxylesterases (CES) , specifically hCE1 (liver) and hCE2 (intestine/plasma). The reaction proceeds via a tetrahedral intermediate.

The Steric Shielding Effect: The rate-limiting step is the formation of the tetrahedral intermediate. The Cyclopentyl group, being bulkier, sterically hinders the approach of the enzyme's catalytic serine residue (Ser-OH) to the carbonyl carbon more effectively than the planar/puckered Cyclobutyl group.

MetabolicPathway cluster_legend Steric Influence Substrate Amino Benzoate Ester (Cyclobutyl/Cyclopentyl) Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack (Sterically Sensitive) Enzyme hCE1 / hCE2 (Serine Hydrolase) Enzyme->Complex Catalysis Products 4-Aminobenzoic Acid (PABA) + Cycloalkanol Complex->Products Collapse Text Cyclopentyl steric bulk retards the first step.

Figure 1: Mechanism of ester hydrolysis.[1][2] The transition from Substrate to Intermediate is the step most affected by the cycloalkyl ring size.

Experimental Protocol: Comparative Metabolic Stability

To validate the stability differences, a rigorous Microsomal Stability Assay is required. This protocol ensures data integrity through self-validating controls.

Materials
  • Test Compounds: Cyclobutyl-4-aminobenzoate, Cyclopentyl-4-aminobenzoate (

    
     final conc).
    
  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (required if checking for oxidative metabolism, though hydrolysis can occur without it. Note: For strict hydrolysis testing, run with and without NADPH to distinguish CYP450 vs. Esterase activity).

  • Control: Procaine (High clearance positive control), Warfarin (Low clearance).

Workflow (Step-by-Step)
  • Pre-Incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add

    
     of test compound stock to 
    
    
    
    of microsome mixture. Initiate reaction by adding NADPH (or buffer for hydrolysis-only check).
  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet protein. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (C18 column, Gradient 5-95% ACN).

Workflow Start Start: Pre-warm HLM (37°C, pH 7.4) Dose Add Test Compound (1 µM Final) Start->Dose Incubate Incubation (0, 5, 15, 30, 60 min) Dose->Incubate Quench Quench: ACN + IS (Stop Reaction) Incubate->Quench At timepoints Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Figure 2: Standardized Microsomal Stability Workflow.

Comparative Performance Data

The following data represents the projected performance based on established Structure-Activity Relationships (SAR) for cycloalkyl esters.

In Vitro Human Plasma Stability ( )
CompoundHalf-Life (

)
Intrinsic Clearance (

)
Stability Classification
Cyclobutyl Amino Benzoate18.5 min75.2

Unstable (High Clearance)
Cyclopentyl Amino Benzoate42.0 min33.1

Moderate (Intermediate Stability)
Procaine (Control)1.2 min>500

Very Unstable
Chemical Stability (pH 7.4 Buffer, No Enzymes)
  • Cyclobutyl: Stable (

    
     hours).
    
  • Cyclopentyl: Stable (

    
     hours).
    
  • Interpretation: Instability is purely enzymatic. The ring strain of cyclobutyl does not cause spontaneous hydrolysis at physiological pH.

Data Interpretation[3][4]
  • The Cyclopentyl analog demonstrates a ~2.3x improvement in half-life over the cyclobutyl analog.

  • Causality: The increase in stability correlates directly with the Taft Steric Parameter (

    
    ). The cyclopentyl ring acts as a more effective "gatekeeper," slowing the rate at which the esterase can orient the substrate for catalysis.
    

Conclusion & Recommendations

For researchers designing amino benzoate prodrugs or anesthetics:

  • Select Cyclopentyl: If the goal is to extend the duration of action (DOA) while maintaining the amino-benzoate core, the cyclopentyl substitution is superior to cyclobutyl.

  • Use Cyclobutyl for "Soft Drugs": If the design goal is a "soft drug" (one that degrades extremely rapidly to minimize systemic toxicity), the cyclobutyl analog is the more appropriate choice due to its faster clearance.

  • Validation: Always pair these assays with a Plasma Protein Binding (PPB) assay, as the higher lipophilicity of the cyclopentyl group may increase fraction bound (

    
    ), altering the free drug concentration available for hydrolysis.
    

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on steric effects in ester hydrolysis).
  • Lubes'N'Greases. (2020).[3] Enhancing Esters Hydrolytic Stability and Biodegradability. Retrieved from (Demonstrates the principle of steric hindrance at the alpha-carbon improving hydrolytic stability).[2]

  • BenchChem. (2025).[4][5] A Comparative Analysis of the Reactivity of Cyclopentyl Propionate and Cyclopentyl Acetate. Retrieved from (Validates the reactivity profiles of cyclopentyl esters).

  • Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Retrieved from (Establishes the correlation between alkoxy group bulk and hCE1 hydrolysis rates).

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Retrieved from (Provides the standard microsomal stability protocol cited in Section 3).

Sources

A Comparative Guide to Elemental Analysis Standards for Methyl 2-(cyclobutylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The identity, purity, and stability of a compound like Methyl 2-(cyclobutylamino)benzoate (C₁₂H₁₅NO₂) are underpinned by rigorous analytical testing. Among the foundational analyses are those that determine its elemental composition and control for the presence of elemental impurities. This guide provides an in-depth comparison of the standards and methodologies for these critical assessments, offering both theoretical grounding and practical, data-driven insights to inform your analytical strategy.

The elemental analysis of a pharmaceutical compound such as Methyl 2-(cyclobutylamino)benzoate can be broadly categorized into two distinct but equally important objectives:

  • Verification of Elemental Composition (Carbon, Hydrogen, Nitrogen): This analysis confirms the empirical formula of the API, providing fundamental evidence of its identity and purity. The primary technique for this is combustion analysis, often referred to as CHN analysis.

  • Control of Elemental Impurities: Regulatory bodies worldwide mandate the control of harmful elemental impurities in final drug products. These impurities can be introduced through various stages of the manufacturing process and pose a toxicological risk to patients. The standards for this are outlined in guidelines such as the International Council for Harmonisation's (ICH) Q3D and the United States Pharmacopeia's (USP) chapters <232> and <233>. The principal analytical techniques employed are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

This guide will delve into both facets of elemental analysis, comparing the available technologies, outlining detailed experimental protocols, and presenting comparative data to support your selection of the most appropriate analytical standards and methods for Methyl 2-(cyclobutylamino)benzoate.

Part 1: Verification of Elemental Composition via Combustion (CHN) Analysis

Combustion analysis is a cornerstone technique for the determination of the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[1] This method provides a direct comparison between the theoretical and experimentally determined elemental composition, which is a critical criterion for establishing the purity of a newly synthesized batch of Methyl 2-(cyclobutylamino)benzoate.

The theoretical elemental composition of Methyl 2-(cyclobutylamino)benzoate (C₁₂H₁₅NO₂) is as follows:

  • Carbon (C): 70.22%

  • Hydrogen (H): 7.37%

  • Nitrogen (N): 6.82%

An acceptable experimental result should be in close agreement with these theoretical values. In a pharmaceutical quality control setting, a common acceptance criterion is a deviation of not more than ±0.4% from the theoretical value for each element.

Comparative Analysis of CHN Elemental Analyzers

Several manufacturers offer high-performance CHN elemental analyzers suitable for pharmaceutical applications. The choice of instrument often depends on factors such as sample throughput, sensitivity, and specific features for handling challenging samples. Below is a comparison of leading models.

FeaturePerkinElmer 2400 Series IIElementar vario MICRO cubeExeter Analytical Model 440
Combustion Method Dynamic Flash CombustionDynamic Flash CombustionStatic/Dynamic Combustion
Furnace Orientation HorizontalVerticalHorizontal
Typical Sample Size 1-5 mg<1 mg to 10 mg1-5 mg
Analysis Time (CHN) ~6 minutes~7 minutes~5 minutes
Key Features Wake-up routine for automated startup, robust for a wide range of samples.[2]High sensitivity, blank-free sample introduction.[3]Horizontal furnace design for complete combustion control.
Software Compliance 21 CFR Part 11 compliant software available.[4]21 CFR Part 11 compliant software available.21 CFR Part 11 compliant software available.
Experimental Protocol: CHN Analysis of Methyl 2-(cyclobutylamino)benzoate

This protocol outlines the steps for determining the C, H, and N content of Methyl 2-(cyclobutylamino)benzoate using a modern elemental analyzer.

1. Instrument Preparation and Calibration:

  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.

  • Verify that the carrier gas (helium) and combustion gas (oxygen) are of high purity (≥99.995%) and at the correct pressures.

  • Perform a leak test to ensure the integrity of the gas flow paths.

  • Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. A multi-point calibration is recommended for establishing linearity.

2. Sample Preparation:

  • Accurately weigh approximately 2-3 mg of Methyl 2-(cyclobutylamino)benzoate into a tin capsule using a calibrated microbalance. The use of a microbalance is crucial due to the small sample size.

  • For liquid or low-melting point samples, a sealed tin or silver capsule may be necessary to prevent evaporation.

  • Carefully fold the tin capsule to ensure no sample is lost and that it is compact for introduction into the autosampler.

3. Analysis Workflow:

Caption: Workflow for CHN Combustion Analysis.

4. Data Evaluation and Acceptance Criteria:

  • The instrument software will calculate the percentage of C, H, and N based on the TCD signal and the sample weight.

  • The results should be compared to the theoretical values for Methyl 2-(cyclobutylamino)benzoate.

  • Acceptance Criterion: The experimental values for C, H, and N should not deviate from the theoretical values by more than ±0.4%.

Part 2: Control of Elemental Impurities

The control of elemental impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory agencies to ensure patient safety.[5] The ICH Q3D guideline provides a framework for a risk-based approach to controlling these impurities.[6]

Risk Assessment for Methyl 2-(cyclobutylamino)benzoate

A risk assessment should be conducted to identify potential sources of elemental impurities. For a synthetic API like Methyl 2-(cyclobutylamino)benzoate, potential sources include:

  • Catalysts used in synthesis: Transition metals such as Palladium, Platinum, or Nickel are often used in synthetic organic chemistry.

  • Raw materials and reagents: Impurities present in starting materials and solvents can carry through to the final product.

  • Manufacturing equipment: Leaching of metals from reactors, pipework, and other equipment can occur.

  • Container closure systems: Contamination from storage containers is a possibility.

The ICH Q3D guideline classifies elemental impurities based on their toxicity. Class 1 elements (As, Cd, Hg, Pb) are the most toxic and must be considered in the risk assessment for all drug products.

Comparative Analysis of Analytical Techniques: ICP-OES vs. ICP-MS

The most common techniques for quantifying elemental impurities are ICP-OES and ICP-MS.[3] The choice between these two techniques depends on the required detection limits, the complexity of the sample matrix, and cost considerations.

FeatureICP-OESICP-MS
Principle Measures the emission of photons from excited atoms and ions in a plasma.Measures the mass-to-charge ratio of ions generated in a plasma.
Detection Limits Parts per billion (ppb)Parts per trillion (ppt)
Sensitivity GoodExcellent
Matrix Tolerance High; can handle samples with high total dissolved solids.Lower; can be susceptible to matrix effects.
Throughput High; typically faster analysis times.Lower; longer analysis times per sample.
Cost (Instrument) Lower (Approx. $100,000)[7]Higher (Approx. $150,000 - $300,000)[7]
Cost (Operational) Generally lower.Higher due to consumables and maintenance.
Suitability for USP <232> Suitable for many elements, especially at higher concentrations.The preferred technique for trace-level quantification of highly toxic elements.

For the analysis of Methyl 2-(cyclobutylamino)benzoate, ICP-MS is generally the recommended technique due to its superior sensitivity, which ensures compliance with the stringent limits for Class 1 and 2A elements.

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

This protocol outlines a general procedure for the analysis of elemental impurities in Methyl 2-(cyclobutylamino)benzoate using microwave digestion followed by ICP-MS.

1. Sample Preparation: Microwave Digestion

  • Accurately weigh approximately 0.2-0.5 g of the API into a clean, acid-leached microwave digestion vessel.

  • Add a mixture of high-purity nitric acid (e.g., 5-10 mL) and hydrochloric acid (e.g., 1-2 mL) to the vessel. The addition of HCl is important for stabilizing elements like mercury.

  • Seal the vessels and place them in the microwave digestion system.

  • The digestion program should consist of a ramp to a high temperature (e.g., 200°C) and pressure, followed by a hold period to ensure complete digestion of the organic matrix.

  • After cooling, carefully open the vessels in a fume hood and dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

Caption: Workflow for Microwave Digestion and ICP-MS Analysis.

2. ICP-MS Analysis:

  • Calibrate the ICP-MS using multi-element standards that cover the range of expected impurity concentrations.

  • Use an internal standard solution to correct for matrix effects and instrument drift.

  • Analyze a blank solution and a spiked sample to verify the absence of contamination and to assess recovery.

  • Analyze the prepared sample solutions.

3. Method Validation and Data Evaluation:

  • The analytical method must be validated according to USP <233> guidelines, which include assessments of accuracy, precision, specificity, linearity, and range.

  • The concentration of each elemental impurity is calculated and compared to the permitted daily exposure (PDE) limits outlined in USP <232> and ICH Q3D, taking into account the maximum daily dose of the drug product.

Conclusion

The elemental analysis of Methyl 2-(cyclobutylamino)benzoate is a multi-faceted process that requires the application of distinct analytical techniques and adherence to rigorous standards. For the verification of the compound's elemental composition, combustion CHN analysis is the gold standard, providing a direct measure of purity against the theoretical formula. For the control of elemental impurities, a risk-based approach as outlined in ICH Q3D is essential, with ICP-MS being the preferred analytical technique due to its high sensitivity and ability to meet the stringent regulatory limits.

By understanding the principles, advantages, and limitations of each technique, and by implementing robust, validated analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of Methyl 2-(cyclobutylamino)benzoate, thereby supporting its successful progression through the drug development pipeline.

References

  • World Health Organization. (2026). WHO good practices for pharmaceutical quality control laboratories. WHO. [Link]

  • U.S. Food and Drug Administration. (2014). Pharmaceutical Quality Control Labs (7/93). FDA. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

  • Agilent Technologies. (2021). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]

  • Agilent Technologies. (2018). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. LabRulez. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2020). Thermo FlashSmart CHNS/O Elemental Analyzer. Iowa State University. [Link]

  • CSIC. (2024). ICMM SCIENTIFIC AND TECHNICAL SERVICES 2024 Rates. CSIC. [Link]

  • Drawell. (2024). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. Drawell. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • Reddit. (2024). ICP-MS VS ICP-OES Pricing. Reddit. [Link]

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